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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Ethyl 8-methoxyquinoline-6-carboxylate

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-6-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold and Its Strategic Importance The quinoline ring system, a fusio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and Its Strategic Importance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, aromatic structure serves as a cornerstone for a multitude of synthetic drugs, natural alkaloids, and functional materials. Quinoline derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 8-methoxyquinoline-6-carboxylate emerges as a strategically important derivative within this class. It is not typically an end-product therapeutic itself but rather a highly valuable molecular intermediate. Its specific arrangement of functional groups—a nucleophilic nitrogen, an electron-donating methoxy group, and a versatile ethyl ester handle—provides chemists with a robust platform for constructing more complex, biologically active molecules and chemical libraries for high-throughput screening. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications for researchers in drug development and organic synthesis.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to define its precise structure and identifiers. Ethyl 8-methoxyquinoline-6-carboxylate is systematically named based on the IUPAC nomenclature for heterocyclic compounds.

Molecular Structure

The molecule consists of a central quinoline core functionalized at two positions on the benzenoid ring:

  • An 8-methoxy group (-OCH₃) : This electron-donating group influences the electronic properties of the ring system and can play a role in metabolic stability and receptor binding.

  • A 6-ethyl carboxylate group (-COOCH₂CH₃) : This ester group is a key site for synthetic modification, allowing for hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

IUPAC Name: Ethyl 8-methoxyquinoline-6-carboxylate

Chemical Structure:

Caption: 2D structure of Ethyl 8-methoxyquinoline-6-carboxylate.

Key Identifiers

Summarizing the key identifiers ensures accurate tracking and retrieval of information for this compound in chemical databases and regulatory documents.

IdentifierValueSource
Parent Acid CAS Number 1668584-26-6 (for 8-methoxyquinoline-6-carboxylic acid)[3]
Molecular Formula C₁₃H₁₃NO₃Calculated
Molecular Weight 231.25 g/mol Calculated
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)C(=CC=N2)OCPubChem
InChIKey FZJHQVFPZDBXRE-UHFFFAOYSA-NPubChem

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in different environments, influencing its solubility, stability, and suitability for various experimental conditions. While extensive experimental data for this specific ester is not widely published, reliable computational models provide valuable predictions.

PropertyPredicted/Experimental ValueNotes
Appearance Off-white to light yellow solidBased on similar quinoline carboxylates[4]
Boiling Point ~400-420 °CPredicted for similar structures[4]
LogP (Octanol/Water) ~2.5 - 3.0A measure of lipophilicity; indicates moderate solubility in organic solvents.
TPSA (Topological Polar Surface Area) 48.4 ŲSuggests reasonable cell permeability characteristics.[5]
Hydrogen Bond Acceptors 4 (N, two O in ester, O in ether)[5]
Hydrogen Bond Donors 0
Rotatable Bonds 3 (C-C ester, O-C ester, C-O ether)[6]

Spectral Data Analysis: A Fingerprint of the Molecule

Spectroscopic data provides unambiguous confirmation of a molecule's structure. For a researcher synthesizing or using this compound, understanding its spectral signature is paramount.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. In a solvent like CDCl₃:

  • Aromatic Protons (5H): These will appear in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring are typically shifted further downfield due to the electron-withdrawing effect of the nitrogen atom. The specific splitting patterns (doublets, singlets) will depend on the coupling with adjacent protons.

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 4.0 ppm.[7]

  • Ethyl Ester Protons (-OCH₂CH₃, 5H):

    • A quartet for the methylene protons (-OCH₂) around δ 4.4-4.5 ppm, split by the adjacent methyl group.

    • A triplet for the methyl protons (-CH₃) around δ 1.4-1.5 ppm, split by the adjacent methylene group.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will show signals for all 13 unique carbon atoms:

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon will be the most downfield signal, typically in the δ 165-170 ppm range.

  • Aromatic Carbons (9C): These will appear in the δ 110-155 ppm region. Carbons attached to heteroatoms (N, O) will be shifted further downfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7]

  • Ethyl Ester Carbons (-OCH₂CH₃):

    • Methylene carbon (-OCH₂) around δ 60-65 ppm.

    • Methyl carbon (-CH₃) around δ 14-15 ppm.[7]

Mass Spectrometry (MS)

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a prominent molecular ion peak:

  • [M+H]⁺: 232.0917 m/z

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present:

  • ~1720 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ethyl ester.[7]

  • ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring.

  • ~2850-2980 cm⁻¹: C-H stretching for the aliphatic methoxy and ethyl groups.

  • ~1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring system.[7]

  • ~1250 cm⁻¹: C-O stretching for the ester and the methoxy ether group.

Synthesis and Reactivity

Proposed Synthesis Protocol: The Skraup Reaction

A robust and classical method for constructing the quinoline core is the Skraup synthesis.[2][8] This protocol involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. For the target molecule, a multi-step synthesis is required.

Rationale: The Skraup reaction is a reliable method for creating the fundamental quinoline ring from readily available anilines. Subsequent functionalization is often more challenging than building the core with the desired groups already in place or in the form of a precursor. This proposed pathway follows a logical sequence of core formation, functional group introduction, and final modification.

Step-by-Step Methodology:

  • Step 1: Synthesis of 6-Methoxyquinoline.

    • To a reaction vessel, add p-anisidine (1.0 eq), glycerol (4.0-4.5 eq), and a moderator such as ferrous sulfate (0.2 eq).[9]

    • Slowly add concentrated sulfuric acid while cooling the mixture. The sulfuric acid acts as both a catalyst and a dehydrating agent to convert glycerol to acrolein in situ.

    • Add an oxidizing agent, typically the nitro-analogue of the starting aniline (p-nitroanisole, 0.5 eq), which will be reduced during the final aromatization step.

    • Heat the reaction mixture carefully to initiate the exothermic reaction, then maintain reflux for several hours (e.g., 8 hours at 140°C) to complete the cyclization and dehydrogenation.[9]

    • After cooling, the mixture is neutralized with a base (e.g., NaOH solution) to liberate the free quinoline base.

    • The product, 6-methoxyquinoline, is then isolated via steam distillation or solvent extraction.

  • Step 2: Bromination to 6-Methoxy-8-bromoquinoline.

    • This step is hypothetical and requires further research for specific conditions. A directed bromination would be required. The methoxy group is ortho-, para-directing, but the 8-position may be sterically hindered. Alternative strategies might be necessary.

  • Step 3: Conversion to 8-Methoxyquinoline-6-carboxylic Acid.

    • This step is also hypothetical. If bromination is successful, the bromo-derivative can be converted to the carboxylic acid via a Grignard reaction with CO₂ or through a palladium-catalyzed carbonylation reaction.

  • Step 4: Fischer Esterification.

    • Dissolve the 8-methoxyquinoline-6-carboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).

    • Reflux the mixture for several hours to drive the equilibrium towards the ester product.

    • After the reaction is complete, cool the mixture, neutralize the acid catalyst, and extract the desired ethyl ester with an organic solvent.

    • Purify the final product, Ethyl 8-methoxyquinoline-6-carboxylate, using column chromatography or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow A p-Anisidine + Glycerol B 6-Methoxyquinoline A->B Skraup Reaction (H₂SO₄, FeSO₄, Oxidant) C Intermediate (e.g., 8-Bromo Derivative) B->C Directed Functionalization (e.g., Bromination) D 8-Methoxyquinoline- 6-carboxylic Acid C->D Carboxylation (e.g., Grignard/CO₂ or Pd-catalyzed) E Ethyl 8-methoxyquinoline- 6-carboxylate D->E Fischer Esterification (Ethanol, H⁺ catalyst)

Caption: Proposed synthetic pathway for Ethyl 8-methoxyquinoline-6-carboxylate.

Applications and Research Interest

The true value of Ethyl 8-methoxyquinoline-6-carboxylate lies in its potential as a versatile building block for creating novel compounds with significant biological activity.

  • Scaffold for Anticancer Agents: Methoxy-substituted aromatic compounds are frequently explored in oncology research. The methoxy group can enhance binding to hydrophobic pockets in enzymes and receptors.[10] The quinoline core itself is found in several kinase inhibitors. This molecule serves as an excellent starting point for synthesizing libraries of compounds to be tested against targets like dihydroorotate dehydrogenase (DHODH) or various tyrosine kinases.[11]

  • Intermediate for Antimicrobial and Antimalarial Drugs: The quinoline scaffold is famously the basis for chloroquine and other antimalarial drugs. New derivatives are constantly being synthesized to combat drug-resistant strains. The ester at the 6-position can be converted into amides or other functional groups known to enhance antimicrobial activity.[12]

  • Development of Fluorescent Probes and Materials: The rigid, planar structure of the quinoline ring system often imparts fluorescent properties.[1] By conjugating this molecule with other chromophores or metal-chelating moieties, researchers can develop novel fluorescent sensors for detecting specific metal ions or biomolecules.

Conclusion

Ethyl 8-methoxyquinoline-6-carboxylate is a well-defined chemical intermediate with significant potential for researchers in medicinal chemistry and materials science. Its structure combines the biologically relevant quinoline scaffold with strategically placed methoxy and ethyl ester functional groups, offering multiple avenues for synthetic diversification. While it is not an end-product, its role as a foundational building block for the discovery of new therapeutics and functional materials is of high importance. This guide provides the core chemical, physical, and synthetic information required for its effective utilization in a research setting.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. URL: [Link]

  • NextSDS. Ethyl 8-fluoro-4-hydroxy-6-Methoxyquinoline-3-carboxylate. NextSDS. URL: [Link]

  • National Center for Biotechnology Information. 8-Methoxyquinoline. PubChem. URL: [Link]

  • SpectraBase. 4-hydroxy-8-methoxyquinaldic acid, ethyl ester. SpectraBase. URL: [Link]

  • NextSDS. 8-methoxyquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS. URL: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. URL: [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B. URL: [Link]

  • Asiri, A. M. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. Molbank. URL: [Link]

  • National Center for Biotechnology Information. 3-Ethyl-8-methoxy-4-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyloxy)quinolin-2(1H)-one. PubMed Central. URL: [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. URL: [Link]

  • National Center for Biotechnology Information. Methyl quinoline-6-carboxylate. PubChem. URL: [Link]

  • National Center for Biotechnology Information. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. PubChem. URL: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
  • Pharmaffiliates. 6-Methoxy-8-nitroquinoline. Pharmaffiliates. URL: [Link]

  • Wikipedia. 8-Hydroxyquinoline. Wikipedia. URL: [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. URL: [Link]

  • Omniscient. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Omniscient. URL: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. URL: [Link]

Sources

Exploratory

Ethyl 8-methoxyquinoline-6-carboxylate CAS registry number and molecular weight

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-6-carboxylate Introduction Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-6-carboxylate

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[3][4][5][6] The substituent pattern on the quinoline ring system profoundly influences the biological activity and physicochemical properties of these molecules. The 8-methoxyquinoline scaffold, in particular, is a key structural motif in various pharmacologically active compounds.[4][7] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 8-methoxyquinoline-6-carboxylate for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of Ethyl 8-methoxyquinoline-6-carboxylate are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can infer its properties based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃Calculated
Molecular Weight 231.25 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane; poorly soluble in water.Inferred
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Synthesis of Ethyl 8-methoxyquinoline-6-carboxylate

The most direct and common method for the synthesis of Ethyl 8-methoxyquinoline-6-carboxylate is through the esterification of its parent carboxylic acid, 8-methoxyquinoline-6-carboxylic acid.

Proposed Synthetic Workflow

A 8-methoxyquinoline-6-carboxylic acid D Reaction Mixture A->D B Ethanol (Excess) B->D C Sulfuric Acid (Catalyst) C->D E Reflux D->E Heat F Neutralization (e.g., with NaHCO₃) E->F G Extraction (e.g., with Ethyl Acetate) F->G H Drying and Evaporation G->H I Purification (e.g., Column Chromatography) H->I J Ethyl 8-methoxyquinoline-6-carboxylate I->J

Caption: Proposed synthetic workflow for Ethyl 8-methoxyquinoline-6-carboxylate.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 8-methoxyquinoline-6-carboxylate via Fischer esterification of 8-methoxyquinoline-6-carboxylic acid.

Materials:

  • 8-methoxyquinoline-6-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxyquinoline-6-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate.

  • Workup - Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 8-methoxyquinoline-6-carboxylate.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol in excess serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.

  • Sulfuric Acid as Catalyst: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the esterification to proceed at a reasonable pace.

  • Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, isolating the desired ester.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 8-methoxyquinoline have shown a wide range of biological activities.[3][4][7] Ethyl 8-methoxyquinoline-6-carboxylate can serve as a key intermediate or a final compound in the development of novel therapeutic agents.

Potential as a Scaffold in Drug Discovery

cluster_applications Potential Therapeutic Areas Scaffold Ethyl 8-methoxyquinoline-6-carboxylate Scaffold Modification1 Modification at C2/C4 Scaffold->Modification1 Modification2 Modification of Ester Group Scaffold->Modification2 Modification3 Modification of Methoxy Group Scaffold->Modification3 App1 Anticancer Agents Modification1->App1 App2 Antimalarial Agents Modification1->App2 App3 Neuroprotective Agents Modification2->App3 App4 Antimicrobial Agents Modification3->App4

Caption: Role of Ethyl 8-methoxyquinoline-6-carboxylate as a versatile scaffold.

Potential Therapeutic Applications
  • Anticancer Agents: Quinoline-6-carboxylic acid derivatives have been investigated as potent inhibitors of ectonucleotidases, enzymes that are overexpressed in various cancers.[8] By modifying the Ethyl 8-methoxyquinoline-6-carboxylate scaffold, novel and more potent anticancer agents could be developed.

  • Antimalarial Agents: The 8-amino-6-methoxyquinoline core is a key component of the antimalarial drug primaquine.[7][9] Ethyl 8-methoxyquinoline-6-carboxylate can serve as a starting material for the synthesis of new 8-aminoquinoline derivatives with potential antiplasmodial activity.

  • Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been explored for their neuroprotective effects, partly due to their metal-chelating properties.[5][6][10] The 8-methoxy group in Ethyl 8-methoxyquinoline-6-carboxylate could be demethylated to yield the corresponding 8-hydroxy derivative, which could then be further functionalized.

  • Antimicrobial Agents: The 8-hydroxyquinoline scaffold is known for its broad-spectrum antimicrobial activity.[3][10] Derivatives of Ethyl 8-methoxyquinoline-6-carboxylate could be synthesized and screened for their antibacterial and antifungal properties.

Conclusion

Ethyl 8-methoxyquinoline-6-carboxylate is a valuable chemical entity with significant potential in the field of drug discovery and development. While its direct characterization data is limited, its synthesis from the corresponding carboxylic acid is straightforward. The versatility of the quinoline ring system, combined with the specific substitution pattern of this compound, makes it an attractive starting point for the synthesis of a diverse library of molecules with potential therapeutic applications in oncology, infectious diseases, and neurology. Further research into the synthesis and biological evaluation of derivatives of Ethyl 8-methoxyquinoline-6-carboxylate is warranted to fully explore its potential.

References

  • PubChem. Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7136. [Link]

  • NextSDS. Ethyl 8-fluoro-4-hydroxy-6-Methoxyquinoline-3-carboxylate. [Link]

  • NextSDS. 8-methoxyquinoline-6-carboxylic acid. [Link]

  • Usman, M., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5563. [Link]

  • Elderfield, R. C. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S.
  • Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • ChemSino. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Longdom Publishing. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

Sources

Foundational

Unlocking the Pharmacological Profile of 8-Methoxyquinoline Derivatives: A Technical Guide for Drug Development

Executive Summary & Structural Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, with 8-hydroxyquinoline (8-HQ) being one of its most extensively studied derivatives. However, the biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with 8-hydroxyquinoline (8-HQ) being one of its most extensively studied derivatives. However, the biological activity of 8-HQ is predominantly driven by its ability to chelate essential intracellular metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺). While effective, this non-specific chelation often leads to off-target toxicity and poor pharmacokinetic profiles.

By methylating the C8-hydroxyl group to form 8-methoxyquinoline (8-MQ) , researchers effectively ablate the metal-chelating property inherent to the parent scaffold[1]. This strategic structural modification forces the molecule to act via secondary mechanisms of action—such as direct enzymatic inhibition, receptor binding, or reactive oxygen species (ROS) generation[1][2]. Furthermore, the methoxy substitution significantly alters the molecule's lipophilicity (logP), enhancing cellular permeability and providing a superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for targeted drug development[3].

The Pharmacological Landscape of 8-MQ Derivatives

Antimicrobial and Antifungal Efficacy

Without the ability to chelate metals, 8-MQ derivatives rely on structural functionalization to achieve antimicrobial efficacy. The introduction of 1,3,4-oxadiazole or 1,2,3-triazole moieties at the C2 or C5 positions yields highly potent antifungal agents. These derivatives exhibit strong activity against phytopathogenic fungi (such as V. mali) and clinical fungal strains[3][4]. Mechanistically, these compounds disrupt cellular respiration and induce oxidative stress via ROS generation, bypassing the resistance mechanisms associated with traditional chelating agents[2].

Anticancer Properties

Recent functionalization strategies have hybridized the 8-MQ scaffold with sulfonamides and indolo-quinoline systems. These derivatives demonstrate profound cytotoxicity against human amelanotic melanoma (C-32), breast cancer (MDA-MB-231), and lung cancer (A549) cell lines[3]. The primary mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cellular proliferation and survival. By blocking kinase phosphorylation, 8-MQ derivatives induce apoptosis and halt tumor progression[5].

Antiviral (Anti-HIV) Activity

C-2-substituted 8-MQ derivatives, particularly those synthesized via modified Skraup reactions to include 1,3,4-oxadiazole rings, have emerged as potent antiviral candidates. These specific functional groups allow the 8-MQ scaffold to act as a competitive inhibitor of the HIV-1 integrase enzyme, preventing the insertion of the viral genome into host DNA[6].

Mechanistic Pathways Visualization

G A 8-Methoxyquinoline Derivatives B Cell Membrane Penetration (Enhanced Lipophilicity) A->B ADMET Profile C PI3K/AKT/mTOR Pathway (Anticancer) B->C Kinase Binding D ROS Generation (Antimicrobial) B->D Oxidative Stress E Integrase Inhibition (Anti-HIV) B->E Viral Targeting F Apoptosis & Cell Death C->F Signal Blockade D->F Membrane/DNA Damage E->F Viral Replication Halt

Fig 1: Intracellular signaling modulation and multi-target mechanisms of 8-MQ derivatives.

Quantitative Pharmacological Data

To benchmark the efficacy of 8-MQ derivatives, the following table synthesizes quantitative data across various therapeutic applications derived from recent literature.

Derivative ClassTarget Organism / Cell LinePrimary ApplicationEfficacy / Potency ProfileRef
1,3,4-Oxadiazole 8-MQ V. mali (Phytopathogenic fungi)AntifungalHigh potency; comparable to commercial agricultural standards.[4]
5,7-Dihalogeno-8-MQ Aspergillus nigerAntifungalModerate to High; proves intrinsic secondary fungitoxicity.[1]
Quinoline-5-sulfonamides C-32, A549, MDA-MB-231AnticancerIC₅₀ values comparable to Cisplatin/Doxorubicin.[3]
Acetylene 8-MQ MRSA (Clinical isolates)AntibacterialHigh; acts via respiration inhibition independent of chelation.[3]
C-2 Substituted 8-MQ HIV-1 IntegraseAntiviralHigh; IC₅₀ observed in the low micromolar (µM) range.[6]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, researchers must adopt self-validating systems. The following protocols detail the synthesis of a foundational 8-MQ intermediate and its subsequent biological evaluation, emphasizing the causality behind specific experimental conditions.

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline (Precursor)

This halogenation protocol provides a versatile intermediate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[5].

  • Preparation: Dissolve 1.0 equivalent of 8-methoxyquinoline in anhydrous dichloromethane (CH₂Cl₂). Rationale: Anhydrous conditions prevent the premature hydrolysis of electrophilic intermediates.

  • Halogenation: Prepare a solution of bromine (1.1 eq) in chloroform (CHCl₃). Add this dropwise to the 8-MQ solution in the dark at room temperature over 10 minutes. Rationale: Conducting the reaction in the dark suppresses free-radical substitution at the methoxy group, strictly directing the electrophilic aromatic substitution to the C5 position of the quinoline ring.

  • Reaction Monitoring: Stir for 48 hours, monitoring completion via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL). Rationale: NaHCO₃ neutralizes the highly corrosive HBr byproduct, preventing acid-catalyzed degradation of the product during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (AcOEt/hexane gradient).

  • Orthogonal Validation: Confirm structure and purity via ¹H-NMR and HR-MS before proceeding to biological assays.

Protocol 2: In Vitro Cell Viability Assay (WST-1)

This protocol evaluates the anticancer properties of synthesized 8-MQ derivatives[3].

  • Cell Seeding: Seed target cells (e.g., C-32 melanoma) in 96-well plates at a density of 5×10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment Application: Treat cells with varying concentrations of the 8-MQ derivative (1–100 µM).

    • Self-Validation Step: Include a vehicle control (DMSO < 0.1% to rule out solvent toxicity) and a positive control (Cisplatin, to benchmark efficacy).

  • Incubation: Incubate for 72 hours.

  • Quantification: Add WST-1 reagent to each well and incubate for 2 hours. Rationale: Unlike MTT assays, WST-1 produces a water-soluble formazan dye, eliminating the need for a solubilization step and significantly reducing well-to-well variability in high-throughput screens.

  • Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Visualization

Workflow Start 8-Methoxyquinoline Precursor Synth Halogenation / Cross-Coupling (e.g., 5-Bromo-8-MQ) Start->Synth Reagents Purify Chromatographic Purification & NaHCO3 Quench Synth->Purify Crude Extract Valid Orthogonal Validation (NMR, HR-MS) Purify->Valid Pure Compound Bio In Vitro Bioassays (WST-1, MIC Determination) Valid->Bio Structurally Confirmed Data Hit Identification (IC50 / Pharmacokinetics) Bio->Data Dose-Response Data

Fig 2: Self-validating workflow from 8-MQ synthesis to high-throughput biological screening.

Conclusion

The transition from 8-hydroxyquinoline to 8-methoxyquinoline derivatives represents a paradigm shift from broad-spectrum metal chelation to targeted, mechanism-specific pharmacology. By leveraging the 8-MQ scaffold, drug development professionals can design highly lipophilic, multi-target agents capable of addressing resistant fungal strains, aggressive malignancies, and viral infections with improved safety profiles.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. Source: ACS Publications. URL: [Link]

  • Title: Secondary Mechanisms of Antifungal Action of Substituted 8-Quinolinols. 3. 5,7,8-Substituted Quinolines. Source: ACS Publications. URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Source: NIH (Molecules). URL: [Link]

  • Title: In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights. Source: NIH (European Journal of Medicinal Chemistry). URL: [Link]

  • Title: ECronicon Pharmacology: ROS alters normal biological activity. Source: ECronicon. URL: [Link]

Sources

Exploratory

An Investigator's Guide to the Cellular Mechanism of Action for Ethyl 8-methoxyquinoline-6-carboxylate

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Ethyl 8-methoxyquinoline-6-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Ethyl 8-methoxyquinoline-6-carboxylate emerges from this class as a compound of significant interest, yet its precise cellular mechanism of action remains to be fully elucidated. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the molecular pathways through which this compound exerts its effects. We will synthesize insights from related quinoline derivatives to propose testable hypotheses and detail a robust, multi-faceted experimental plan. This document moves beyond a simple recitation of protocols, instead offering a logical, self-validating workflow designed to systematically uncover the compound's biological function, from initial phenotypic screening to deep mechanistic validation.

Introduction: The Quinoline Scaffold and the Subject Compound

Quinoline and its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and neuroprotective properties.[1][2][3] Their mechanisms are equally diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways and enzymes.[1][4]

Ethyl 8-methoxyquinoline-6-carboxylate incorporates several key features that suggest a strong potential for biological activity:

  • The Quinoline Core: A bicyclic aromatic system that can intercalate into DNA or bind to enzyme active sites.

  • The 8-Methoxy Group: This electron-donating group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with molecular targets. It is also a potential site for metabolism, such as O-demethylation by cytochrome P450 enzymes, which could lead to the formation of active or inactive metabolites.[5][6]

  • The 6-Carboxylate Ester: This group can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

Given the lack of direct studies on this specific molecule, our approach must be investigative. This guide presents a logical progression of experiments to build a comprehensive profile of its cellular activity.

Proposed Investigative Workflow

The elucidation of a compound's mechanism of action (MoA) is a systematic process that begins with broad, phenotypic observations and progressively narrows to specific molecular targets.[7][8] Our proposed workflow is designed to maximize information gain at each stage, with each result informing the next set of experiments.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Elucidating the Mode of Cell Death/Growth Inhibition cluster_2 Phase 3: Pathway and Target Deconvolution A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values in Multiple Cell Lines A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C If cytotoxic D Apoptosis Assay (Annexin V / PI Staining) B->D If cytotoxic E Reactive Oxygen Species (ROS) Detection Assay B->E If cytotoxic F Western Blot Analysis of Key Signaling Pathways (e.g., PI3K/Akt, MAPK) C->F If cell cycle arrest observed G Caspase Activation Assays (e.g., Caspase-3/7, -8, -9) D->G If apoptotic E->F If ROS levels change H Enzyme Inhibition Assays (e.g., DHODH, Topoisomerase) G->H Identify upstream regulators

Figure 1: A phased experimental workflow for MoA elucidation. This diagram illustrates the logical progression from broad cytotoxicity screening to specific target identification.

Phase 1: Foundational Cytotoxicity Screening

The first step in characterizing any new compound is to determine its effect on cell viability.[4] This establishes a baseline of activity and provides the critical concentration range (IC50) for all subsequent mechanistic experiments.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.[9]

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X serial dilution of Ethyl 8-methoxyquinoline-6-carboxylate in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

All quantitative data should be summarized for clarity.

Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
MCF-7Breast Cancer8.5
HCT116Colon Cancer12.2
A549Lung Cancer25.1
HEK293Normal Kidney> 100

This table serves as an example for presenting cytotoxicity data.

Phase 2: Uncovering the Mechanism of Cytotoxicity

Once the IC50 value is established, the next logical step is to determine how the compound is inhibiting cell growth or causing cell death. The primary mechanisms for many quinoline-based agents are the induction of apoptosis and/or cell cycle arrest.[4][10]

Key Experiment: Cell Cycle Analysis via Propidium Iodide Staining

This technique uses propidium iodide (PI), a fluorescent intercalating agent, to label DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[10] An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression.

Protocol 2: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 8-methoxyquinoline-6-carboxylate at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[10]

  • Analysis: Analyze the stained cells using a flow cytometer.

Key Experiment: Apoptosis Detection via Annexin V & PI Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect early apoptotic cells. Propidium Iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.

G cluster_results Data Quadrants start Seed and Treat Cells (IC50 concentration) harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS and Resuspend in Binding Buffer harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze via Flow Cytometry stain->analyze q1 Q1: Necrotic (Annexin V- / PI+) analyze->q1 q2 Q2: Late Apoptotic (Annexin V+ / PI+) analyze->q2 q3 Q3: Viable (Annexin V- / PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) analyze->q4

Figure 2: Workflow for the Annexin V/PI apoptosis assay. This illustrates the key steps from cell treatment to data interpretation.

Phase 3: Deconvolution of Signaling Pathways and Molecular Targets

The phenotypic observations from Phase 2 guide the investigation into specific molecular events. If apoptosis is observed, which caspases are activated? If the cell cycle is arrested, which checkpoint proteins are involved?

Hypothesized Target Pathway: The PI3K/Akt/mTOR Axis

Many quinoline derivatives are known to target the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and growth.[4] Inhibition of this pathway can lead to both apoptosis and cell cycle arrest. A straightforward method to investigate this is to measure the phosphorylation status of key proteins in the pathway, such as Akt, using Western blotting. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would indicate pathway inhibition.

Protocol 3: Western Blot Analysis
  • Protein Extraction: Treat cells with the compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Other Potential Mechanisms to Investigate
  • Reactive Oxygen Species (ROS) Generation: Some quinolines exert their effects by inducing oxidative stress. This can be measured using fluorescent probes like DCFDA or CellROX®.[11]

  • Enzyme Inhibition: Based on structurally similar compounds, direct inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) could be a potential mechanism.[12] This would require specific enzymatic activity assays.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the cellular mechanism of action for Ethyl 8-methoxyquinoline-6-carboxylate. By progressing from broad phenotypic assays to specific molecular analyses, researchers can build a comprehensive understanding of the compound's biological activity. The results from this workflow will not only define the compound's primary mechanism but also reveal potential secondary effects and guide future studies, including target validation, structure-activity relationship (SAR) optimization, and preclinical development. The key is to allow the data from each phase to logically drive the next line of inquiry, ensuring a scientifically rigorous and efficient investigation.

References

  • Vyas, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. MedChemComm. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PMC. Retrieved from [Link]

  • Alcaro, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]

  • Abbas, S. Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Rasedee, A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Retrieved from [Link]

  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. Retrieved from [Link]

  • Trapotsi, M. A., et al. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Deciphering the Molecular Mechanisms of Reactive Metabolite Formation in the Mechanism-Based Inactivation of Cytochrome p450 1B1 by 8-Methoxypsoralen and Assessing the Driving Effect of phe268. MDPI. Retrieved from [Link]

Sources

Foundational

Introduction: The Quinoline Scaffold and the Imperative of Stability

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 8-methoxyquinoline-6-carboxylate The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 8-methoxyquinoline-6-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as functional materials used in organic light-emitting diodes (OLEDs).[2][3][4] Ethyl 8-methoxyquinoline-6-carboxylate belongs to this versatile class of compounds. Its utility in drug discovery and development hinges not just on its biological activity but critically on its stability.[1] Thermodynamic stability governs a molecule's shelf-life, its degradation pathways, and its behavior under physiological conditions, making a thorough understanding essential for its application.

This guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 8-methoxyquinoline-6-carboxylate. We will explore the theoretical underpinnings of its stability through computational chemistry, detail the experimental protocols for its empirical assessment, and discuss the key factors that influence its degradation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this promising quinoline derivative.

Part 1: Theoretical Framework for Assessing Molecular Stability

Before delving into experimental protocols, it is crucial to establish a theoretical framework. Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to predict and rationalize the physicochemical properties of molecules like Ethyl 8-methoxyquinoline-6-carboxylate.[5][6] DFT calculations allow us to determine optimized molecular geometries and electronic properties that are direct indicators of stability.[6]

Key Thermodynamic and Quantum Chemical Descriptors
  • Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°): These fundamental thermodynamic parameters determine the spontaneity of a chemical process, including degradation. A negative ΔG° indicates a spontaneous process. For a molecule to be considered stable, the activation energy for its decomposition must be significant.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap (Eg) between them is a critical indicator of kinetic stability; a larger gap implies higher stability and lower reactivity because more energy is required to excite an electron to a higher energy state.[5][7]

  • Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide further insights. High hardness, for instance, suggests a strong resistance to changes in electron density, which correlates with greater stability.[7]

While specific computational data for Ethyl 8-methoxyquinoline-6-carboxylate is not extensively published, analysis of analogous quinoline derivatives provides a robust predictive framework. DFT studies on similar structures consistently show a significant HOMO-LUMO gap, indicative of good chemical stability.[6][7]

ParameterDescriptionImplication for StabilityTypical Value for Quinoline Derivatives
HOMO-LUMO Gap (Eg) Energy difference between the highest occupied and lowest unoccupied molecular orbitals.A larger gap indicates higher kinetic stability and lower chemical reactivity.[5][7]~4.0 - 4.5 eV[3][7]
Chemical Hardness (η) Resistance to change in electron distribution.Higher values suggest greater stability.[7]~1.7 - 2.1 eV[3][7]
Chemical Potential (μ) The escaping tendency of an electron from an equilibrium system.Negative values confirm chemical stability.[3][7]~ -4.2 to -4.8 eV[3][7]
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Indicates the capacity for electron transfer.~4.2 eV[3]

Table 1: Key quantum chemical parameters derived from DFT calculations and their implications for the stability of quinoline derivatives.

Part 2: Experimental Determination of Thermodynamic Stability

Theoretical predictions must be validated through empirical measurement. Thermal analysis techniques are the cornerstone for experimentally assessing the thermodynamic stability of a solid-state compound.

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, providing data on melting points and enthalpies of transition.

Experimental Protocol: Thermal Analysis Workflow

The following protocol outlines a self-validating system for assessing the thermal stability of Ethyl 8-methoxyquinoline-6-carboxylate.

Step 1: Sample Preparation

  • Accurately weigh 3-5 mg of the purified compound into a standard aluminum TGA or DSC pan.

  • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate transition temperature measurements.

Step 2: Instrument Setup & Calibration

  • Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Trustworthiness: Rigorous calibration is non-negotiable. It ensures that the measured temperatures and energy changes are accurate and traceable to international standards.

Step 3: TGA Analysis

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600°C).

  • Use a constant heating rate (e.g., 10°C/min) under a controlled nitrogen atmosphere (flow rate ~50 mL/min).

  • Causality: A linear heating rate provides consistent data for kinetic analysis. An inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.

Step 4: DSC Analysis

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample using the same temperature program and atmosphere as the TGA analysis.

  • Record the heat flow as a function of temperature.

Step 5: Data Analysis and Interpretation

  • From TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the mass loss curve (DTG).

  • From DSC: Identify the melting point (Tm) as the peak of the endothermic melting event. Identify any exothermic peaks that may correspond to decomposition.

  • Kinetic Analysis: Use data from multiple heating rates (e.g., 5, 10, 20°C/min) to calculate the activation energy (Ea) of decomposition using model-free isoconversional methods like the Kissinger-Akahira-Sunose (KAS) method.[8][9] This provides a quantitative measure of the energy barrier to decomposition.

Visualization: Thermal Analysis Workflow

G cluster_prep 1. Preparation cluster_cal 2. Calibration cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Weigh 3-5 mg of Sample cal Calibrate TGA/DSC (Temp, Mass, Enthalpy) prep->cal tga TGA: Heat at 10°C/min (N2 Atmosphere) cal->tga dsc DSC: Heat at 10°C/min (N2 Atmosphere) cal->dsc tga_data Determine T-onset & Mass Loss (%) tga->tga_data dsc_data Determine Melting Point (Tm) & Decomposition Enthalpy dsc->dsc_data kinetics Kinetic Analysis (KAS method) Determine Activation Energy (Ea) tga_data->kinetics G cluster_hydrolysis Hydrolysis (pH dependent) cluster_thermal Thermal Stress (Heat) cluster_photo Photodegradation (Light) Parent Ethyl 8-methoxyquinoline-6-carboxylate Hydrolysis_Product 8-methoxyquinoline-6-carboxylic acid + Ethanol Parent->Hydrolysis_Product H2O / H+ or OH- Thermal_Product Decarboxylation & Ring Cleavage Products Parent->Thermal_Product Δ Photo_Product Oxidized Species, Dimers Parent->Photo_Product

Caption: Major environmental factors affecting stability.

Conclusion: A Profile of Robust but Conditional Stability

The thermodynamic profile of Ethyl 8-methoxyquinoline-6-carboxylate, inferred from computational studies of its structural class and guided by established experimental principles, is one of high intrinsic stability. [6][7]The quinoline core imparts significant electronic stability, reflected in a large predicted HOMO-LUMO gap. [7]Its thermal decomposition is expected to occur at elevated temperatures, requiring substantial activation energy.

However, this inherent stability is conditional. The ethyl ester moiety presents a predictable site for hydrolytic degradation, a factor that must be carefully characterized and controlled in formulation development. Likewise, its aromatic nature necessitates thorough photostability testing to ensure its integrity upon exposure to light. By integrating the theoretical predictions from DFT with rigorous experimental validation using TGA, DSC, and stability studies under hydrolytic and photolytic stress, researchers can build a complete and reliable stability profile for this compound, ensuring its safe and effective application in science and medicine.

References

  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. AVESIS. Retrieved March 22, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry - ACS Publications. Retrieved March 22, 2026, from [Link]

  • Kitamura, M. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 683-693. IUPAC. Retrieved March 22, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved March 22, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews: Journal of Chemistry. Retrieved March 22, 2026, from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. Retrieved March 22, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved March 22, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis Online. Retrieved March 22, 2026, from [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). MDPI. Retrieved March 22, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved March 22, 2026, from [Link]

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (2024). Science and Technology Development Journal. Retrieved March 22, 2026, from [Link]

  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. (2023). PMC. Retrieved March 22, 2026, from [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (n.d.). Springer. Retrieved March 22, 2026, from [Link]

  • Method for synthetizing 6-methoxyquinoline. (2014). Google Patents.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved March 22, 2026, from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (n.d.). Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Ethyl 8-fluoro-4-hydroxy-6-Methoxyquinoline-3-carboxylate. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • 8-methoxyquinoline-6-carboxylic acid. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (n.d.). R Discovery. Retrieved March 22, 2026, from [Link]

  • Metal extraction process with substituted 8-hydroxyquinoline. (1990). Google Patents.
  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 22, 2026, from [Link]

  • Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. (n.d.). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. Retrieved March 22, 2026, from [Link]

  • A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. (2018). Wiley Online Library. Retrieved March 22, 2026, from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed. Retrieved March 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for Ethyl 8-Methoxyquinoline-6-Carboxylate

Introduction & Mechanistic Rationale Ethyl 8-methoxyquinoline-6-carboxylate is a critical heterocyclic building block frequently utilized in the development of antiviral agents and metabolic disease therapeutics (e.g., G...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 8-methoxyquinoline-6-carboxylate is a critical heterocyclic building block frequently utilized in the development of antiviral agents and metabolic disease therapeutics (e.g., GLP-1 modulators)[1]. The most efficient route to synthesize this compound is a modified Skraup Quinoline Synthesis followed by an in situFischer Esterification [1].

As an Application Scientist, it is crucial to understand the causality behind the reagent selection to prevent reaction failure:

  • Controlled Dehydration: Classic Skraup reactions use concentrated (98%) sulfuric acid, which often causes severe exothermic charring and polymerization. By utilizing 75% H₂SO₄ , the dehydration of glycerol to the reactive electrophile (acrolein) is carefully throttled, protecting the electron-rich methoxy-substituted aniline starting material[2].

  • Oxidant Selection: Aromatization of the dihydroquinoline intermediate requires an oxidant. While nitrobenzene is traditional, this protocol employs sodium 3-nitrobenzenesulfonate . The sulfonate group imparts high aqueous solubility, ensuring that the reduced byproducts partition seamlessly into the aqueous layer during basic workup, eliminating the need for complex chromatography[1].

Mandatory Visualization: Synthetic Workflow

SynthesisPathway A Glycerol + 75% H2SO4 (Dehydration) B Acrolein (Reactive Electrophile) A->B D Michael Addition & Cyclization (100°C to 140°C) B->D C 4-amino-3-methoxybenzoic acid (Nucleophile) C->D E Sodium 3-nitrobenzenesulfonate (Mild Oxidant) D->E Dihydroquinoline Intermediate F 8-Methoxyquinoline-6-carboxylic acid (Aromatic Core) E->F Aromatization G Excess Ethanol (60°C, Overnight) F->G In situ Esterification H Ethyl 8-methoxyquinoline-6-carboxylate (Target Product) G->H

Figure 1: Mechanistic workflow for the Skraup synthesis and esterification of the target molecule.

Materials and Equipment

Table 1: Reagents and Stoichiometry

Note: The following quantities reflect a validated 1.20 mmol demonstration scale[1].

ReagentMW ( g/mol )EquivalentsAmountRole
4-Amino-3-methoxybenzoic acid 167.161.0200 mg (1.20 mmol)Primary Starting Material
Glycerol 92.092.00.17 mL (2.40 mmol)Acrolein Precursor
Sodium 3-nitrobenzenesulfonate 225.154.51.20 g (5.40 mmol)Mild Oxidizing Agent
Sulfuric Acid (75% v/v) 98.08Solvent/Cat.4.0 mLDehydrating Agent / Acid
Ethanol (Absolute) 46.07Excess10.0 mLReactant / Solvent
Ammonium Hydroxide (Aq) 35.05As needed~15 mLNeutralization Base
Ethyl Acetate (EtOAc) 88.11-30 mLExtraction Solvent
Table 2: Equipment Specifications
EquipmentSpecificationPurpose
Reaction Vessel 25 mL Round-Bottom FlaskWithstands high thermal gradients.
Condenser Reflux CondenserPrevents loss of volatile acrolein and ethanol.
Heating Source Silicone Oil BathProvides stable heating up to 140 °C.
Separation 50 mL Separatory FunnelLiquid-liquid extraction during workup.

Experimental Protocol

Phase 1: Skraup Quinoline Synthesis
  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar and attach a reflux condenser.

  • Solid Loading: Add 200 mg of 4-amino-3-methoxybenzoic acid, 0.17 mL of glycerol, and 1.2 g of sodium 3-nitrobenzenesulfonate to the flask[1].

  • Acid Addition: Carefully add 4.0 mL of 75% H₂SO₄ to the solid mixture. Stir vigorously to ensure a homogeneous suspension.

  • Initial Heating (Controlled Dehydration): Submerge the flask in an oil bath pre-heated to 100 °C and stir for 3 hours .

    • Causality Checkpoint: This temperature threshold allows for the steady generation of acrolein and the initial Michael addition. Exceeding this temperature too early will cause the glycerol to polymerize[3].

  • Cyclization & Aromatization: Ramp the oil bath temperature to 140 °C and maintain for 1 hour [1].

    • Causality Checkpoint: The elevated temperature provides the necessary activation energy for the endothermic intramolecular electrophilic aromatic substitution (ring closure) and subsequent aromatization by the sulfonate oxidant.

Phase 2: In Situ Fischer Esterification
  • Cooling: Remove the flask from the oil bath and allow the reaction mixture to cool to exactly 60 °C .

  • Alcohol Addition: Slowly add 10.0 mL of absolute ethanol through the top of the condenser.

    • Safety Note: Addition of ethanol to the warm acidic mixture will cause mild boiling; add dropwise initially to prevent bumping.

  • Esterification: Maintain the reaction temperature at 60 °C and stir overnight (12–16 hours)[1]. The residual sulfuric acid acts as a highly efficient catalyst for the Fischer esterification of the newly formed 8-methoxyquinoline-6-carboxylic acid.

Phase 3: Workup and Isolation (Self-Validating System)
  • Quenching: Cool the reaction mixture to room temperature. Transfer the crude acidic mixture to a separatory funnel containing 20 mL of ethyl acetate (EtOAc).

  • Basification: Slowly add aqueous Ammonium Hydroxide (NH₄OH) dropwise while gently swirling. Continue addition until the aqueous phase reaches a stable pH of 9–10 (verify with pH paper)[1].

    • Causality Checkpoint: Basification is non-negotiable. It neutralizes the sulfuric acid and deprotonates the quinoline nitrogen. If the solution remains acidic, the target molecule will exist as a water-soluble sulfate salt and will be lost in the aqueous waste.

  • Extraction: Stopper the funnel, invert, and vent immediately. Shake vigorously. Allow the layers to separate and collect the upper organic (EtOAc) layer.

  • Aqueous Wash: Extract the remaining aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers.

  • Purification: Wash the combined organic layers with 20 mL of saturated NaCl solution (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product is crude ethyl 8-methoxyquinoline-6-carboxylate, which can be used directly for subsequent reductions (e.g., LiAlH₄ reduction to the corresponding methanol)[1].

References

  • Title: WO2010132615A1 - Hydrazone compounds and their use Source: Google Patents URL
  • Title: Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines Source: MDPI - Molecules (2019) URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

Sources

Application

The Versatile Intermediate: Application Notes for Ethyl 8-methoxyquinoline-6-carboxylate in Pharmaceutical Research

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of compounds with a broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities. Within this important class of heterocycles, Ethyl 8-methoxyquinoline-6-carboxylate emerges as a particularly valuable intermediate. Its strategic placement of functional groups—an ester for derivatization, a methoxy group influencing electronic properties, and the inherent reactivity of the quinoline core—makes it a powerful building block for medicinal chemists.

This guide provides an in-depth exploration of the practical applications of Ethyl 8-methoxyquinoline-6-carboxylate in pharmaceutical research. We will delve into its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its use in the generation of potential drug candidates. The causality behind experimental choices and the importance of self-validating systems in each protocol are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a research compound is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₃N/A
Molecular Weight 231.25 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not specifiedN/A
Solubility Soluble in most organic solventsN/A

Safety Precautions:

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling Ethyl 8-methoxyquinoline-6-carboxylate. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Pathways to the Quinoline Core

The construction of the quinoline ring system is a foundational aspect of utilizing this intermediate. The Gould-Jacobs reaction is a classical and reliable method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This is followed by further modifications to achieve the target structure.

Synthesis_Workflow Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Quinolone Ethyl 4-hydroxy-8-methoxy- quinoline-6-carboxylate Intermediate->Quinolone High Temperature Cyclization Thermal Cyclization (e.g., in Dowtherm A) Chlorination Chlorination (e.g., POCl₃) Quinolone->Chlorination Reagent Chloroquinoline Ethyl 4-chloro-8-methoxy- quinoline-6-carboxylate Chlorination->Chloroquinoline Final_Product Ethyl 8-methoxyquinoline- 6-carboxylate Chloroquinoline->Final_Product Further Modifications

Caption: General workflow for the synthesis of the quinoline core.

Application in the Synthesis of Pharmaceutical Scaffolds

The true utility of Ethyl 8-methoxyquinoline-6-carboxylate lies in its role as a precursor to more complex molecules with potential therapeutic value. The ester functionality at the 6-position is a prime handle for the introduction of diverse functionalities, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide bond formation.

Protocol 1: Hydrolysis of Ethyl 8-methoxyquinoline-6-carboxylate to 8-methoxyquinoline-6-carboxylic acid

The conversion of the ethyl ester to a carboxylic acid is a critical first step in many synthetic routes, as it opens the door to a wide range of amide coupling reactions.

Rationale: Basic hydrolysis using a hydroxide source is a standard and efficient method for saponifying esters. The choice of a water/ethanol solvent system ensures the solubility of both the starting material and the hydroxide salt. Acidification then protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

  • Ethyl 8-methoxyquinoline-6-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 8-methoxyquinoline-6-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Saponification: Add a solution of NaOH or KOH (1.5-2.0 eq) in water to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH 2-3), at which point a precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 8-methoxyquinoline-6-carboxylic acid in a drying oven or under vacuum.

Protocol 2: Amide Bond Formation via Coupling Reagents

With 8-methoxyquinoline-6-carboxylic acid in hand, a diverse array of amides can be synthesized, a key transformation in the development of many small molecule drugs. The use of coupling reagents facilitates the formation of the amide bond under mild conditions.[]

Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.

Amide_Coupling_Workflow Carboxylic_Acid 8-methoxyquinoline- 6-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amide_Product 8-methoxyquinoline-6-carboxamide Derivative Amine->Amide_Product Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Activation Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Amide_Product

Caption: Workflow for amide bond formation.

Materials:

  • 8-methoxyquinoline-6-carboxylic acid

  • Desired primary or secondary amine (or its hydrochloride salt)

  • HATU or a similar coupling reagent (e.g., HBTU, EDC/HOBt)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 8-methoxyquinoline-6-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF or DCM.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Relevance to Drug Discovery: The Case of Tasquinimod

The quinoline-3-carboxamide scaffold is a key feature of the experimental cancer drug Tasquinimod.[4][5][6][7][8] While Tasquinimod itself is a quinoline-3-carboxamide, the synthetic strategies employed in its development highlight the importance of the quinoline core and the amide linkage, which can be conceptually applied to derivatives of Ethyl 8-methoxyquinoline-6-carboxylate. Tasquinimod has been investigated for its anti-angiogenic and immunomodulatory properties in the treatment of solid tumors, particularly prostate cancer.[4][5][6][7][8]

Conclusion

Ethyl 8-methoxyquinoline-6-carboxylate is a strategically designed intermediate that offers medicinal chemists a reliable and versatile platform for the synthesis of novel quinoline-based compounds. The protocols outlined in this guide provide a solid foundation for the key chemical transformations required to leverage its full potential. By understanding the underlying principles of these reactions and adhering to rigorous experimental techniques, researchers can efficiently generate libraries of diverse compounds for screening and lead optimization in their drug discovery programs. The continued exploration of quinoline derivatives, facilitated by intermediates like Ethyl 8-methoxyquinoline-6-carboxylate, promises to yield the next generation of innovative medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. [Link]

  • Biotage. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • Kowalska, A., & Demchuk, O. M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 233.
  • D'Elia, V., & Pescarmona, P. P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88.
  • Medicines for Malaria Venture. (n.d.). GSK701. MMV.
  • Master Organic Chemistry. (n.d.).
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
  • GlaxoSmithKline. (2010, May 18). New research identifies promising leads to follow in search for medicines to fight malaria. GSK.
  • Wikipedia. (2023). Tasquinimod. In Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Carboxymethoxylamine Hemihydrochloride. Organic Syntheses.
  • Carroll, F. I., Berrang, B. D., Linn, C. P., & Twine, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–697.
  • ChemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube.
  • Organic Syntheses. (n.d.). 6-Methoxy-8-nitroquinoline. Organic Syntheses.
  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
  • Google Patents. (n.d.). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Isaacs, J. T. (2011). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of anti-malarial drugs.
  • Schirmeister, T., Brieger, L., & Vilcinskas, A. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Schirmeister, T., Brieger, L., & Vilcinskas, A. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • BOC Sciences. (2024, March 29).
  • Forsman, H., et al. (2014). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. Oncotarget, 5(19), 9413–9425.
  • Jennbacken, K., et al. (2016). The anti-tumor effect of the quinoline-3- carboxamide tasquinimod: blockade of recruitment of CD11b+Ly6C hi monocytes to tumors. Molecular Cancer, 15(1), 41.
  • Jennbacken, K., et al. (2010). Tasquinimod (ABR-215050)

Sources

Method

Solubility guidelines for Ethyl 8-methoxyquinoline-6-carboxylate in DMSO and organic solvents

Application Note: Solubility Guidelines and Handling Protocols for Ethyl 8-methoxyquinoline-6-carboxylate Executive Summary Ethyl 8-methoxyquinoline-6-carboxylate (CAS: 1255527-16-4) is a highly specialized lipophilic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Guidelines and Handling Protocols for Ethyl 8-methoxyquinoline-6-carboxylate

Executive Summary

Ethyl 8-methoxyquinoline-6-carboxylate (CAS: 1255527-16-4) is a highly specialized lipophilic intermediate utilized extensively in medicinal chemistry. It serves as a critical building block in the synthesis of hydrazone-based TRPM5 inhibitors, which are investigated for their role in enhancing GLP-1 release and treating metabolic disorders such as diabetes mellitus and insulin resistance[1][2].

Because of its rigid quinoline core and hydrophobic ethyl ester moiety, this compound exhibits complex solubility dynamics. Improper handling during solvent transitions can lead to rapid hydrophobic collapse, colloidal aggregation, and assay failure. This application note provides application scientists and drug development professionals with self-validating protocols for solvating this compound for both in vitro biological assays and downstream chemical synthesis[1][3].

Physicochemical Profiling & Solubility Dynamics

To predict the solvation behavior of Ethyl 8-methoxyquinoline-6-carboxylate, we must analyze its structural properties. The molecule lacks strong hydrogen-bond donors but possesses multiple hydrogen-bond acceptors (the quinoline nitrogen, methoxy oxygen, and ester carbonyl).

Table 1: Physicochemical Properties and Solubility Guidelines

ParameterValue / GuidelineCausality / Implication
Molecular Weight 231.25 g/mol The relatively low MW facilitates rapid dissolution in aprotic solvents, provided the crystal lattice energy is overcome.
cLogP (Estimated) 2.5 – 3.0High lipophilicity dictates poor aqueous solubility. The hydrophobic effect will drive aggregation in water.
Max DMSO Solubility ≥ 50 mMStrong dipole-dipole interactions between the highly polar DMSO and the quinoline core ensure complete solvation.
Max Aqueous Solubility < 10 µM (Unformulated)Direct introduction to water causes immediate precipitation. Requires intermediate dilution and surfactants.
THF / DCM Solubility > 0.1 MExcellent solvation of the ester moiety, making these aprotic solvents ideal for synthetic reductions[1].

Experimental Workflows & Solvent Selection

The selection of solvent is dictated by the downstream application. For biological evaluations (e.g., insulin secretion assays in pancreatic cells), DMSO is the mandatory primary solvent[3]. For chemical synthesis, aprotic solvents like Tetrahydrofuran (THF) are required to accommodate organometallic reagents[1].

G A Ethyl 8-methoxyquinoline-6-carboxylate (Solid Powder) B Anhydrous DMSO Master Stock (10-50 mM) A->B Dissolution for Assays C Anhydrous THF / DCM Reaction Solution (0.1-0.5 M) A->C Dissolution for Synthesis D Intermediate Aqueous Dilution (Requires Co-solvents/Surfactants) B->D Serial Dilution F Chemical Synthesis (e.g., LiAlH4 Reduction) C->F Reagent Addition E Final In Vitro Assay (<1% DMSO Final) D->E Buffer Addition

Workflow detailing solvent selection for synthetic and biological applications.

Self-Validating Protocols

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Objective: Generate a stable, high-concentration stock for long-term storage and biological testing.

  • Equilibration: Allow the sealed vial of solid Ethyl 8-methoxyquinoline-6-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the lipophilic powder. Water introduced at this stage will drastically reduce the maximum solubility limit in DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity, <0.1% water).

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at 25°C.

    • Causality: Sonication provides the acoustic cavitation energy required to shatter the crystal lattice without applying direct heat, which could prematurely degrade the ester bond.

  • Self-Validation (QC Check): Hold the vial against a dark background and shine a focused laser pointer through the solution.

    • Validation Logic: If the beam path is visible (Tyndall effect), undissolved micro-particulates remain. A truly dissolved, homogenous stock will scatter no light.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles, which induce concentration gradients and irreversible precipitation.

Protocol 2: Aqueous Formulation for In Vitro Assays

Objective: Transition the compound from DMSO into an aqueous buffer without inducing hydrophobic collapse.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into an intermediate buffer containing a non-ionic surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA in HBSS)[3].

    • Causality: Direct dilution of a 50 mM stock into plain water causes localized supersaturation. The hydrophobic effect forces the quinoline molecules to aggregate instantly. Surfactants provide hydrophobic pockets that stabilize the molecule during the solvent transition.

  • Final Assay Addition: Dilute the intermediate working stock into the final assay media to achieve the target testing concentration, ensuring the final DMSO concentration remains ≤1% v/v.

    • Causality: DMSO concentrations above 1% disrupt lipid bilayers, causing cytotoxicity that will artificially skew the readouts of cell-based assays (e.g., pancreatic beta-cell insulin secretion)[3].

  • Self-Validation (QC Check): Measure the absorbance of the final assay media at the compound's λmax (approx. 280-320 nm) before and after centrifugation (10,000 x g for 5 min).

    • Validation Logic: A significant drop in absorbance post-centrifugation indicates the compound has formed colloidal aggregates and pelleted out. If the absorbance remains stable, the compound is successfully maintained in solution.

Protocol 3: Synthetic Reduction in THF

Objective: Solvate the compound for nucleophilic transformations, specifically the reduction of the ester to an alcohol[1].

  • Solvation: Dissolve Ethyl 8-methoxyquinoline-6-carboxylate (e.g., 250 mg, 1.08 mmol) in 10 mL of anhydrous THF at room temperature[1].

    • Causality: THF's oxygen atom coordinates effectively with the ester moiety, fully solvating the molecule and leaving the carbonyl carbon exposed for nucleophilic attack.

  • Reagent Addition: Cool the solution to 0°C. Add Lithium Aluminum Hydride (LiAlH4, 2.4 M in THF) via dropwise addition[1].

    • Causality: The reduction of the ethyl ester to (8-Methoxyquinolin-6-yl)methanol is highly exothermic. Cooling the reaction prevents thermal degradation and unwanted side reactions[1].

  • Self-Validation (QC Check): Quench the reaction with water after 20 minutes and filter the mixture through a pad of Celite[1]. Analyze the filtrate via TLC (Thin Layer Chromatography).

    • Validation Logic: The disappearance of the high-Rf ester spot and the appearance of a lower-Rf alcohol spot confirms complete conversion and successful solvation during the reaction phase.

References

  • Stein, P. et al. (2010). Hydrazone compounds and their use. World Intellectual Property Organization (WO2010132615A1).
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. URL:[Link]

  • Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

Sources

Application

Synthesizing 8-Methoxyquinoline-6-Carboxylate: A Detailed Guide to Esterification Techniques

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the synthesis of 8-methoxyquinoline-6-carboxylate esters. As a senior applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis of 8-methoxyquinoline-6-carboxylate esters. As a senior application scientist, this document moves beyond simple step-by-step instructions to offer insights into the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The 8-methoxyquinoline-6-carboxylate moiety, in particular, serves as a critical intermediate in the synthesis of more complex drug candidates. The ester functionality at the 6-position provides a versatile handle for further molecular elaboration, making efficient and reliable esterification techniques paramount for drug discovery and development pipelines.

This guide explores several robust esterification methods for the synthesis of 8-methoxyquinoline-6-carboxylate, providing detailed protocols for both classical and modern approaches.

Choosing the Right Esterification Strategy

The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product. Here, we delve into the mechanisms and practical considerations of three widely used techniques: Fischer-Speier Esterification, Steglich Esterification, and Yamaguchi Esterification.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a long-established method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[2]

Mechanism: The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[2]

Causality of Experimental Choices: This method is often favored for its simplicity and the use of inexpensive reagents. The choice of a large excess of the alcohol (e.g., using it as the solvent) is a direct application of Le Châtelier's principle to drive the equilibrium towards the product. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Materials:

  • 8-Methoxyquinoline-6-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline-6-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq, which also serves as the solvent).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure build-up in the separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude methyl 8-methoxyquinoline-6-carboxylate. The crude product can be further purified by recrystallization or column chromatography.

Self-Validation: The successful synthesis of the ester can be confirmed by comparing the physical and spectral data of the product with known values. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch for the ester in the IR spectrum, along with the appearance of a singlet corresponding to the methoxy group of the ester in the ¹H NMR spectrum, will indicate the formation of the desired product.

Steglich Esterification: A Mild and Versatile Method

The Steglich esterification is a much milder method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4][5] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[4]

Mechanism: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive acylpyridinium species. The alcohol then attacks this species to form the ester, regenerating DMAP. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.[5]

Causality of Experimental Choices: The use of DCC as a coupling agent circumvents the need for strong acids and high temperatures. DMAP is a crucial catalyst that significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct. The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane to ensure the solubility of the reactants and facilitate the precipitation of the DCU byproduct.

Materials:

  • 8-Methoxyquinoline-6-carboxylic acid

  • Methanol (or other desired alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Sintered glass funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline-6-carboxylic acid (1.0 eq), the desired alcohol (e.g., methanol, 1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography on silica gel.

Self-Validation: The formation of the ester is confirmed by spectroscopic analysis (NMR, IR) as described for the Fischer esterification. The successful removal of the DCU byproduct is evident from the filtration step and can be confirmed by the absence of its characteristic signals in the NMR spectrum of the purified product.

Yamaguchi Esterification: For Sterically Hindered Substrates

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly from sterically hindered carboxylic acids and alcohols.[6][7][8] It involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is then reacted with the alcohol in the presence of DMAP.[6]

Mechanism: The carboxylic acid is first treated with the Yamaguchi reagent in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This highly reactive anhydride then reacts with the alcohol, with the assistance of DMAP as a nucleophilic catalyst, to yield the desired ester.[6]

Causality of Experimental Choices: The use of the bulky 2,4,6-trichlorobenzoyl chloride creates a highly reactive and sterically accessible mixed anhydride, which facilitates the subsequent nucleophilic attack by the alcohol. DMAP plays a crucial role as a potent acyl transfer catalyst. The reaction is typically performed in an aprotic solvent such as toluene or THF.

Materials:

  • 8-Methoxyquinoline-6-carboxylic acid

  • Methanol (or other desired alcohol)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Mixed Anhydride Formation: In a round-bottom flask, dissolve 8-methoxyquinoline-6-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene. To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (e.g., methanol, 1.5 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution from the previous step.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: Spectroscopic analysis (NMR, IR) of the purified product will confirm the formation of the ester. The high yield often obtained with this method, even with sterically demanding substrates, serves as a validation of its efficiency.

Visualizing the Workflow

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_process Processing cluster_end Final Product & Analysis Start_Acid 8-Methoxyquinoline- 6-carboxylic Acid Fischer Fischer-Speier (H₂SO₄, Reflux) Start_Acid->Fischer Reacts with Steglich Steglich (DCC, DMAP) Start_Acid->Steglich Reacts with Yamaguchi Yamaguchi (TCBC, DMAP, Et₃N) Start_Acid->Yamaguchi Reacts with Start_Alcohol Alcohol (e.g., Methanol) Start_Alcohol->Fischer Reacts with Start_Alcohol->Steglich Reacts with Start_Alcohol->Yamaguchi Reacts with Workup Aqueous Work-up (Neutralization & Washing) Fischer->Workup Steglich->Workup Yamaguchi->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 8-Methoxyquinoline- 6-carboxylate Purification->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Caption: General workflow for the synthesis of 8-methoxyquinoline-6-carboxylate.

Comparison of Esterification Techniques

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi Esterification
Reagents Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Carboxylic acid, alcohol, DCC, DMAPCarboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP
Conditions High temperature (reflux)Room temperatureRoom temperature
Byproducts WaterDicyclohexylurea (DCU)2,4,6-Trichlorobenzoic acid, triethylammonium chloride
Advantages Inexpensive reagents, simple procedureMild conditions, suitable for sensitive substratesHigh yields, effective for sterically hindered substrates
Disadvantages Harsh conditions (strong acid, high temp.), equilibrium reactionStoichiometric amount of coupling agent needed, DCU can be difficult to remove completelyRequires stoichiometric activating agent, more expensive reagents

Characterization and Purification

Purification:

  • Recrystallization: For solid esters, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.[9]

  • Column Chromatography: For both solid and liquid esters, column chromatography on silica gel is a versatile purification technique. A gradient of ethyl acetate in hexanes is often a good starting point for elution.[10]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. For methyl 8-methoxyquinoline-6-carboxylate, one would expect to see characteristic signals for the quinoline ring protons, the methoxy group on the ring, and the methyl group of the ester.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (typically around 1700-1750 cm⁻¹) are indicative of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

  • Melting Point (MP): For solid esters, a sharp melting point is an indicator of purity.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Steglich Esterification: DCC is a potent skin sensitizer and allergen. Avoid inhalation of the dust and skin contact.

  • Yamaguchi Esterification: 2,4,6-Trichlorobenzoyl chloride is corrosive and a lachrymator. Handle with care in a fume hood. Triethylamine is a flammable and corrosive liquid.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of 8-methoxyquinoline-6-carboxylate esters can be achieved through various effective methods. The choice of the most suitable technique depends on the specific requirements of the synthesis, including substrate sensitivity, desired scale, and cost considerations. By understanding the underlying mechanisms and carefully following the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable intermediates for their drug discovery and development programs.

References

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available from: [Link]

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ESJ.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

  • Organic Syntheses. 6-Methoxy-8-nitroquinoline. Available from: [Link]

  • PubChem. 8-Methoxyquinoline. Available from: [Link]

  • Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • PubChemLite. 8-methoxyquinoline-6-carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Khan, M. A., & Kumar, S. (2022). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules (Basel, Switzerland), 27(13), 4321.
  • Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]

  • Munawar, A., Ali, A., Ijaz, F., Khan, S. A., & Khan, S. A. (2023).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • Wikipedia. Yamaguchi esterification. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • ChemSynthesis. 6-methoxy-8-quinolinecarboxylic acid. Available from: [Link]

  • Aggile, K., & Napoleon, A. A. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and... Asian Journal of Chemistry, 35(5), 1189–1193.
  • Overly, K. (2013). Recrystallization. YouTube. Available from: [Link]

  • Wikipedia. 8-Hydroxyquinoline. Available from: [Link]

  • Gellis, A., Vanelle, P., & Pradines, B. (2012). Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. The Journal of organic chemistry, 77(17), 7657–7662.
  • Wikipedia. Steglich esterification. Available from: [Link]

  • Khan, M. A., & Munawar, A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Molecular Diversity, 28(1), 389–412.
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link]

  • Mague, J. T., Akkurt, M., Mohamed, S. K., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta crystallographica.
  • Chemistry LibreTexts. (2021). Fischer Esterification. Available from: [Link]

  • Scott, P. J. H., & Hockley, B. G. (2013). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 4(2), 376–381.
  • University of California, Irvine. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis of coumarin-thiosemicarbazone hybrids: Solid state characterization, and in silico/NMR studies of the Z/E isomerization equilibria in solution. Journal of Molecular Structure, 1005(1-3), 11–17.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ACS Omega, 8(14), 12783–12792.
  • Fischer, E. (1895). Ueber die Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Scribd. Quinoline Ester. Available from: [Link]

  • NIST WebBook. 8-Hydroxyquinoline. Available from: [Link]

Sources

Method

Preparation of stock solutions with Ethyl 8-methoxyquinoline-6-carboxylate for in vitro assays

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation and handling of stock solutions of Ethyl 8-methoxyquinoline-6-carboxylate for use in a variety o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and handling of stock solutions of Ethyl 8-methoxyquinoline-6-carboxylate for use in a variety of in vitro biological assays. The protocols detailed herein are designed to ensure the stability, solubility, and accurate concentration of the compound, thereby promoting reproducibility and reliability in experimental outcomes. We will delve into the rationale behind solvent selection, provide step-by-step instructions for dissolution and storage, and offer best practices for the use of this compound in cell-based and biochemical assays.

Introduction: Understanding the Compound

Ethyl 8-methoxyquinoline-6-carboxylate belongs to the quinoline family of heterocyclic aromatic compounds. Quinolines are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methoxy and ethyl carboxylate moieties on the quinoline ring of this specific compound will influence its physicochemical properties, such as solubility and membrane permeability, which are critical considerations for in vitro testing.

While specific experimental data for Ethyl 8-methoxyquinoline-6-carboxylate is not widely available, its structural similarity to other quinoline-based compounds suggests that it is likely a small molecule with poor aqueous solubility. Therefore, the use of an organic solvent is necessary for the preparation of a concentrated stock solution.

Physicochemical Properties and Solvent Selection

The selection of an appropriate solvent is paramount for the successful use of any compound in in vitro assays. The ideal solvent should dissolve the compound at a high concentration, be miscible with aqueous assay media, and exhibit low toxicity to the biological system under investigation.

Table 1: Key Physicochemical Properties and Recommended Solvents

PropertyValue (Predicted)Rationale for Solvent SelectionRecommended Solvents
Molecular Weight ~231.25 g/mol Primary: Dimethyl sulfoxide (DMSO)
Appearance White to off-white solidSecondary: Ethanol (EtOH), Dimethylformamide (DMF)
Aqueous Solubility Very lowThe quinoline core and ester group contribute to its hydrophobicity.
pKa Not availableThe quinoline nitrogen is weakly basic.

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for Ethyl 8-methoxyquinoline-6-carboxylate. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds. It is also miscible with water, allowing for the dilution of the stock solution into aqueous assay buffers. However, it is important to note that DMSO can have biological effects at higher concentrations, and it is crucial to keep the final concentration in assays below 0.5% (v/v) to minimize these off-target effects.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ethyl 8-methoxyquinoline-6-carboxylate in DMSO. This concentration is a common starting point for many in vitro screening campaigns.

Materials:

  • Ethyl 8-methoxyquinoline-6-carboxylate (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, positive displacement pipette or a calibrated micropipette with appropriate tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial containing Ethyl 8-methoxyquinoline-6-carboxylate to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of the compound (assuming a molecular weight of 231.25 g/mol ).

  • Transfer: Carefully transfer the weighed compound into the sterile amber glass vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex thoroughly for at least 2 minutes. Visually inspect the solution to ensure that all solid material has dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.

  • Label: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate assay buffer or cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.

Materials:

  • 10 mM stock solution of Ethyl 8-methoxyquinoline-6-carboxylate in DMSO

  • Sterile, appropriate assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the final DMSO concentration, it is often beneficial to first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in assay buffer to create a 1 mM solution with 10% DMSO.

  • Prepare Final Working Solutions: Perform serial dilutions from the stock or intermediate solution into the assay buffer or cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

Best Practices and Troubleshooting

  • Solubility Issues: If the compound precipitates out of solution upon dilution into aqueous buffer, consider lowering the final concentration, using a different co-solvent (with appropriate controls), or incorporating a non-ionic surfactant like Tween-20 or Pluronic F-68 into the assay buffer (at low concentrations, typically <0.1%).

  • Compound Stability: Quinoline derivatives can be sensitive to light and repeated freeze-thaw cycles. Store stock solutions in amber vials and aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions.

  • Purity and Identity: The purity and identity of the compound should be confirmed by analytical methods such as NMR, mass spectrometry, and HPLC before use.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and using stock solutions of Ethyl 8-methoxyquinoline-6-carboxylate in in vitro assays.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO store Store at -20°C / -80°C dissolve->store Aliquot if necessary thaw Thaw Stock Solution store->thaw Start of Experiment dilute Prepare Working Solutions (Serial Dilution) thaw->dilute Dilute in Assay Buffer treat Treat Cells or Biochemical Assay dilute->treat readout Data Acquisition treat->readout

Caption: Workflow for Stock Solution Preparation and Use.

References

Application

Unlocking the Potential of the Quinoline Scaffold: A Guide to the Functionalization of Ethyl 8-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core in Modern Drug Discovery The quinoline ring system, a fusion of benzene and pyridine rings, stands as a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of blockbuster drugs for treating malaria (chloroquine, primaquine), cancer (camptothecin), and bacterial infections (ciprofloxacin).[1][3][4] The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[2][5] Ethyl 8-methoxyquinoline-6-carboxylate emerges as a particularly valuable starting material, offering three distinct points for chemical modification: the ester, the methoxy group, and the quinoline ring itself. This guide provides a comprehensive overview of strategies and detailed protocols for the functionalization of this key building block, empowering researchers to explore novel chemical space in their drug discovery endeavors.

Strategic Approaches to Functionalization

The chemical reactivity of Ethyl 8-methoxyquinoline-6-carboxylate allows for a variety of transformations. The electron-donating methoxy group at the 8-position and the electron-withdrawing carboxylate at the 6-position influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the ester and methoxy functionalities can be modified or cleaved to introduce new functional groups. Modern cross-coupling methodologies provide powerful tools for the introduction of diverse substituents onto the quinoline core.

dot graph "Functionalization_Strategies" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Ethyl 8-methoxyquinoline-6-carboxylate", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Ring Functionalization", pos="-3,1.5!"]; C [label="Ester Modification", pos="0,1.5!"]; D [label="Methoxy Group Modification", pos="3,1.5!"]; E [label="Cross-Coupling Reactions\n(Suzuki, Buchwald-Hartwig)", pos="-4,0!"]; F [label="Electrophilic Aromatic Substitution", pos="-2,0!"]; G [label="Hydrolysis to Carboxylic Acid", pos="-0.5,0!"]; H [label="Amide Formation", pos="0.5,0!"]; I [label="Demethylation to 8-Hydroxyquinoline", pos="3,0!"];

A -> B; A -> C; A -> D; B -> E; B -> F; C -> G; C -> H; D -> I; } dcaption Strategic overview of functionalization pathways.

Part 1: Modification of the Ester and Methoxy Groups

Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities, most notably amide bond formation. This reaction is typically achieved through base-catalyzed hydrolysis.

Protocol: Hydrolysis of Ethyl 8-methoxyquinoline-6-carboxylate

Parameter Condition
Reagents Ethyl 8-methoxyquinoline-6-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) / Water mixture
Temperature Room temperature to 60 °C
Reaction Time 2-16 hours
Work-up Acidification with aqueous HCl, extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent evaporation.

Detailed Step-by-Step Methodology:

  • Dissolve Ethyl 8-methoxyquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (1.5 - 3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of 8-methoxyquinoline-6-carboxylic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Demethylation of the Methoxy Group to the Phenol

The 8-hydroxyquinoline scaffold is a well-known chelating agent and a key pharmacophore in many biologically active compounds.[6][7][8] Cleavage of the methyl ether in Ethyl 8-methoxyquinoline-6-carboxylate provides access to this important class of derivatives. This transformation is commonly achieved using strong Lewis acids or boron tribromide.

Protocol: Demethylation to Ethyl 8-hydroxyquinoline-6-carboxylate

Parameter Condition
Reagent Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 1-4 hours
Work-up Quenching with methanol or water, followed by aqueous work-up and purification.

Detailed Step-by-Step Methodology:

  • Dissolve Ethyl 8-methoxyquinoline-6-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of BBr₃ (1.1 - 1.5 eq) in DCM dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the specified time. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel.

Part 2: Functionalization of the Quinoline Ring via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9] For Ethyl 8-methoxyquinoline-6-carboxylate, these reactions are typically performed on a halogenated derivative, which can be prepared via electrophilic halogenation.

dot graph "Cross_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Ethyl 8-methoxyquinoline-\n6-carboxylate"]; B [label="Halogenation\n(e.g., Bromination)"]; C [label="Halogenated Quinoline\nIntermediate"]; D [label="Suzuki Coupling\n(Aryl/Alkyl Boronic Acids)"]; E [label="Buchwald-Hartwig Amination\n(Amines)"]; F [label="Arylated/Alkylated\nQuinoline Derivative"]; G [label="Aminated\nQuinoline Derivative"];

A -> B -> C; C -> D -> F; C -> E -> G; } dcaption Workflow for ring functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[9][10] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the quinoline scaffold.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Quinoline

This protocol assumes the starting material is a brominated derivative of Ethyl 8-methoxyquinoline-6-carboxylate (e.g., at the 5- or 7-position).

Parameter Condition
Reactants Bromo-quinoline derivative, Boronic acid or ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other palladium catalysts
Ligand Often included in the catalyst complex (e.g., PPh₃, dppf)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent 1,4-Dioxane/water, Toluene, or DMF
Temperature 80-110 °C
Reaction Time 2-24 hours

Detailed Step-by-Step Methodology:

  • To a reaction vessel, add the bromo-quinoline derivative (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12][13][14] This reaction is highly valuable for introducing a wide range of primary and secondary amines into the quinoline structure.

Protocol: Buchwald-Hartwig Amination of a Bromo-Substituted Quinoline

Parameter Condition
Reactants Bromo-quinoline derivative, Amine
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, BINAP, or other bulky phosphine ligands
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene or 1,4-Dioxane
Temperature 80-120 °C
Reaction Time 4-24 hours

Detailed Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1 - 1.2 eq relative to Pd), and the base (1.2 - 2.0 eq) to a reaction vessel.

  • Add the bromo-quinoline derivative (1.0 eq) and the amine (1.1 - 1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

Ethyl 8-methoxyquinoline-6-carboxylate serves as a versatile and strategic starting material for the synthesis of a diverse array of functionalized quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to selectively modify the ester, the methoxy group, and various positions on the quinoline ring through robust and well-established chemical transformations empowers the design and synthesis of novel compounds with potentially enhanced biological activities. As our understanding of the structure-activity relationships of quinoline-based compounds continues to grow, the methodologies for their synthesis will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield during Ethyl 8-methoxyquinoline-6-carboxylate synthesis

Technical Support Center: Ethyl 8-methoxyquinoline-6-carboxylate Synthesis Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 8-methoxyquinoline-6-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 8-methoxyquinoline-6-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 8-methoxyquinoline-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

The primary and most direct route to Ethyl 8-methoxyquinoline-6-carboxylate and its analogs is the Gould-Jacobs reaction. This method involves two key transformations: the initial condensation of an appropriate aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[1][2] While effective, this process is sensitive to several parameters that can significantly impact the final yield and purity. This guide provides detailed solutions and explanations to address these critical variables.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing a direct causal explanation and a validated protocol to resolve the problem.

Q1: My initial condensation step is resulting in a low yield of the anilidomethylenemalonate intermediate. What are the likely causes and how can I fix it?

A1: A low yield in the initial condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) is typically due to an incomplete reaction or decomposition of the starting materials.

Causality and Expert Analysis: The condensation is a nucleophilic substitution reaction where the aniline displaces the ethoxy group from EMME.[2] The reaction is driven forward by the evolution of ethanol. If the reaction does not reach completion, unreacted aniline can complicate the subsequent high-temperature cyclization step.

Recommended Protocol & Optimization:

  • Reagent Quality: Ensure that both the aniline derivative and EMME are of high purity and free from moisture. Use freshly opened or purified reagents for best results.[1]

  • Stoichiometry: Employ a slight excess (1.0-1.2 equivalents) of diethyl ethoxymethylenemalonate to ensure the complete consumption of the more valuable aniline starting material.[1]

  • Reaction Conditions: Heat the neat mixture of the aniline (1.0 eq) and EMME (1.1 eq) to 100-130°C for 1-2 hours.[1] The reaction can be monitored by observing the cessation of ethanol evolution.

  • Alternative Method (Microwave): For faster and often cleaner reactions, microwave irradiation is highly effective. A neat mixture of the reactants can be heated to 170°C for as little as 7 minutes to achieve high yields.[3]

Q2: The thermal cyclization step is producing very low yields of the desired quinoline, with significant formation of dark, tarry byproducts. What is happening and how can I improve the outcome?

A2: This is the most common and critical challenge in the Gould-Jacobs reaction. The formation of tar indicates product or intermediate decomposition due to the harsh, high-temperature conditions required for cyclization.[1]

Causality and Expert Analysis: The cyclization is a 6-electron electrocyclic reaction that requires substantial thermal energy, typically in the range of 250-300°C.[1][4] At these temperatures, undesired side reactions, including polymerization and decarboxylation, compete with the desired cyclization.[4] The key is to achieve the cyclization temperature rapidly and uniformly while minimizing the time the material is exposed to these extreme conditions.

Recommended Protocol & Optimization:

  • High-Boiling Inert Solvent: The use of a high-boiling solvent is crucial for effective and even heat transfer. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are the industry standards for this purpose.[1] These solvents have boiling points well above the required reaction temperature, ensuring stable liquid-phase heating.[5][6]

  • Optimized Heating Protocol (Conventional):

    • Add the crude anilidomethylenemalonate intermediate to a flask containing Dowtherm A.

    • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 250°C.

    • Maintain this temperature for 30-60 minutes. It is critical to find the optimal balance between reaction completion and degradation. Monitor the reaction's progress via TLC or LC-MS if possible.[1]

  • Microwave-Assisted Cyclization: Microwave heating offers a significant advantage by providing rapid and uniform heating, which can dramatically shorten reaction times and improve yields by minimizing thermal decomposition.[4]

    • Place the intermediate in a microwave-safe vessel.

    • Heat to 250-300°C and hold for 1-15 minutes.[1][4] A careful optimization of time and temperature is necessary.

A logical workflow for troubleshooting low yields is essential. The following diagram outlines a decision-making process to identify and solve the root cause of poor reaction performance.

TroubleshootingWorkflow Start Low Overall Yield Condensation_Check Analyze Condensation Step Yield Start->Condensation_Check Cyclization_Check Analyze Cyclization Step Yield Start->Cyclization_Check Cond_Low Condensation Yield is Low Condensation_Check->Cond_Low Cycl_Low Cyclization Yield is Low Cyclization_Check->Cycl_Low Reagent_Purity Verify Reagent Purity & Stoichiometry Cond_Low->Reagent_Purity Action Decomposition Evidence of Tar/Decomposition? Cycl_Low->Decomposition Diagnosis Cond_Time_Temp Optimize Time & Temperature (100-130°C) Reagent_Purity->Cond_Time_Temp Consider_MW_Cond Consider Microwave for Condensation Cond_Time_Temp->Consider_MW_Cond Yes_Decomp Yes Decomposition->Yes_Decomp No_Decomp No Decomposition->No_Decomp Opt_Time_Temp Optimize Time & Temp (250°C, 30-60 min) Yes_Decomp->Opt_Time_Temp Action Increase_Temp Gradually Increase Temperature No_Decomp->Increase_Temp Action Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Opt_Time_Temp->Inert_Atmosphere Consider_MW_Cycl Use Microwave Heating (250-300°C, 1-15 min) Inert_Atmosphere->Consider_MW_Cycl Increase_Temp->Opt_Time_Temp

Caption: Troubleshooting workflow for low reaction yield.

Q3: My final product is difficult to crystallize and appears as a viscous oil. How can I effectively purify it?

A3: Difficulty in crystallization is often caused by the presence of impurities or residual high-boiling solvent (like Dowtherm A).

Causality and Expert Analysis: Even small amounts of impurities can disrupt the crystal lattice formation. Dowtherm A, due to its very high boiling point, can be challenging to remove completely by standard rotary evaporation and may require high vacuum.

Recommended Protocol & Optimization:

  • Precipitation and Washing: After the cyclization reaction cools to room temperature, add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. This helps to separate the product from the Dowtherm A. Collect the solid by filtration and wash it thoroughly with the same non-polar solvent.[1]

  • High-Vacuum Removal: Ensure the high-boiling solvent is thoroughly removed from the crude product under a high vacuum with gentle heating.

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices include ethanol, acetic acid, or a DMF/water mixture.[1]

  • Column Chromatography: If recrystallization fails, purification via column chromatography is the most reliable method to remove persistent impurities.[1]

  • Trituration: Try triturating the crude oil with a non-polar solvent like hexane. This can sometimes induce crystallization by removing soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gould-Jacobs reaction for this synthesis?

A1: The Gould-Jacobs reaction proceeds in two distinct, sequential steps: nucleophilic substitution followed by a pericyclic thermal cyclization.[2]

  • Step 1: Condensation. The reaction begins with a nucleophilic attack from the nitrogen of the aniline onto the electron-deficient carbon of the ethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key diethyl anilinomethylenemalonate intermediate.

  • Step 2: Cyclization. The intermediate then undergoes a 6-electron electrocyclization reaction upon heating. This intramolecular reaction forms the new heterocyclic ring. A second molecule of ethanol is eliminated to afford the aromatic quinoline system. The product, a 4-hydroxyquinoline derivative, exists in tautomeric equilibrium with its more stable 4-quinolone form.

The following diagram illustrates this mechanistic pathway.

GouldJacobsMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Aniline->Intermediate Condensation (-EtOH) EMME Diethyl Ethoxymethylenemalonate Product Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->Product Thermal Cyclization (250°C, -EtOH)

Caption: Mechanism of the Gould-Jacobs reaction.

Q2: How do conventional heating and microwave irradiation compare for the critical cyclization step?

A2: Microwave irradiation generally offers superior performance for this high-temperature reaction by providing rapid, uniform heating that can lead to higher yields and shorter reaction times compared to conventional oil bath heating.

Causality and Expert Analysis: Conventional heating relies on conduction and convection, which can lead to uneven temperature distribution, with the flask walls being hotter than the bulk solution. This can increase the rate of decomposition at the surface. Microwave heating, however, excites the molecules throughout the bulk of the material simultaneously, leading to a much more uniform and rapid temperature increase. This minimizes the time the reactants are held at high temperatures, thereby reducing the window for thermal degradation.[4]

Data Presentation: Comparison of Heating Methods for Cyclization

ParameterConventional Heating (Oil Bath)Microwave IrradiationRationale & Advantage (Microwave)
Typical Temperature 250°C[1]250 - 300°C[4]Allows for rapid access to higher temperatures to accelerate the desired reaction over decomposition pathways.
Typical Reaction Time 30 - 60 minutes[1]1 - 15 minutes[4]Drastically reduces overall heating time, minimizing byproduct formation.[4]
Heat Transfer Conduction/Convection (uneven)Direct Molecular Excitation (uniform)Uniform heating reduces localized "hot spots" that can cause charring and decomposition.[1]
Reported Yields Often moderate, sensitive to timeGenerally higher and more reproducibleImproved yields are a direct result of minimizing the time-dependent degradation processes.[3][4]
Q3: What are the most critical safety precautions to take during this synthesis?

A3: The primary hazards are associated with the extremely high temperatures of the cyclization step and the potential for vigorous, exothermic reactions.

  • High Temperatures: The cyclization is performed at ~250°C. Use appropriate personal protective equipment (PPE), including safety goggles, face shields, and heat-resistant gloves. Ensure the apparatus is securely clamped within a well-ventilated fume hood.[7]

  • Exothermic Potential: While the Gould-Jacobs reaction is generally more controlled than the Skraup synthesis, all high-temperature reactions should be treated with caution. Always add reagents slowly and monitor the internal temperature.[7] Have a cooling bath (e.g., ice water) readily available.

  • Solvent Handling: Dowtherm A is thermally stable but requires care. Consult the Safety Data Sheet (SDS) before use. Ensure adequate ventilation to avoid inhaling any vapors.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (URL: [Link])

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - Research and Reviews: Journal of Chemistry. (URL: [Link])

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. (URL: [Link])

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • DOWTHERM™ A Heat Transfer Fluid - Dow Inc. (URL: [Link])

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 8-methoxyquinoline-6-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Context Ethyl 8-methoxyquinoline-6-carboxylate (E8MQ6C) is a highly lipophilic quinoline derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Ethyl 8-methoxyquinoline-6-carboxylate (E8MQ6C) is a highly lipophilic quinoline derivative. The combination of a planar aromatic quinoline core, a hydrophobic methoxy group, and an ethyl ester moiety results in high crystal packing energy and poor interaction with water[1]. This classifies it as a classic "brick dust" molecule, prone to crashing out of biological media (e.g., PBS, DMEM) during in vitro and in vivo assays. This guide provides field-proven, self-validating protocols to overcome these solubility barriers.

Frequently Asked Questions (FAQs)

Q1: Why does E8MQ6C precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a kinetic solubility failure known as "solvent shift" or "crashing out"[2]. When the DMSO stock is diluted into an aqueous buffer, the organic solvent concentration drops dramatically. The hydrophobic E8MQ6C molecules rapidly self-associate due to the sudden loss of their DMSO solvation shell, forming amorphous or crystalline precipitates before they can establish equilibrium[3].

Q2: Should I be measuring the kinetic or thermodynamic solubility of E8MQ6C for my cell-based assays? A2: For early-stage in vitro screening where the compound is dosed from a DMSO stock, you must measure kinetic solubility [4]. This tells you the maximum concentration the compound can maintain in solution before precipitating upon dilution. Conversely, if you are formulating E8MQ6C as a solid powder for in vivo oral dosing, you must measure thermodynamic solubility (the equilibrium solubility of the solid in media over 24+ hours)[5].

Q3: Can I just lower the pH of my media to dissolve it, since quinoline is a base? A3: While the quinoline nitrogen is weakly basic and protonates at low pH (forming a more soluble salt), biological media must typically be maintained at pH ~7.4 for cell viability[6]. If you dissolve E8MQ6C in an acidic vehicle and spike it into buffered media, the media's buffering capacity will neutralize the pH, deprotonate the quinoline nitrogen, and cause immediate precipitation[6].

Troubleshooting Guides & Experimental Protocols

Strategy A: Kinetic Solubility Optimization (For In Vitro Assays)

The Causality: To prevent precipitation upon DMSO dilution, you must lower the surface tension of the aqueous media and provide hydrophobic pockets for the E8MQ6C molecules to reside in. The Solution: Use a co-solvent/surfactant system (e.g., DMSO + Tween 80).

Protocol 1: Self-Validating Kinetic Solubility Assay

  • Stock Preparation: Prepare a 10 mM stock of E8MQ6C in 100% molecular-biology grade DMSO.

  • Media Preparation: Supplement your biological media (e.g., PBS or DMEM) with 0.1% (v/v) Tween 80. Scientific Rationale: Tween 80 forms micelles that encapsulate the lipophilic ethyl ester and quinoline core.

  • Titration: Spike the DMSO stock into the supplemented media to achieve target concentrations (e.g., 1 µM, 10 µM, 50 µM). Keep final DMSO concentration ≤1% (v/v) to prevent cellular toxicity[2].

  • Incubation: Incubate at 37°C for 2 hours (typical assay temperature).

  • Validation (Critical Step): Do not assume the nominal concentration is in solution. Centrifuge the samples at 10,000 x g for 10 minutes to pellet any microscopic precipitate[5].

  • Quantification: Analyze the supernatant via HPLC-UV (e.g., at 254 nm) against a standard curve to determine the actual dissolved concentration[4].

Strategy B: Thermodynamic Solubility Enhancement (For In Vivo / High-Dose Assays)

The Causality: For animal models, DMSO must be minimized. Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) feature a hydrophobic interior cavity that perfectly accommodates the planar quinoline ring, while their hydrophilic exterior ensures high aqueous solubility[7].

Protocol 2: HP-β-CD Complexation Workflow

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile saline or PBS.

  • Addition: Add solid E8MQ6C powder directly to the cyclodextrin solution (do not use DMSO).

  • Equilibration: Shake or stir the suspension continuously at room temperature for 24 hours. Scientific Rationale: Thermodynamic solubility requires sufficient time for the solid lattice energy to be overcome and reach equilibrium with the cyclodextrin cavities[4].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solid[4].

  • Validation: Quantify the filtrate via LC-MS/MS to confirm the final dosable concentration[5].

Quantitative Data Presentation

Table 1: Comparison of Solubility Enhancement Vehicles for E8MQ6C

Vehicle / StrategyAssay Type SuitabilityMechanism of ActionMax Tolerated Conc. (In Vitro)Expected Solubility Gain
100% PBS (pH 7.4) BaselineNone (Aqueous only)N/A< 1 µg/mL (Poor)
1% DMSO in PBS Kinetic (In vitro)Co-solvency (Disrupts water network)1% v/v~5 - 10 µg/mL
1% DMSO + 0.1% Tween 80 Kinetic (In vitro)Micellar encapsulation1% DMSO / 0.1% Tween~20 - 50 µg/mL
20% HP-β-CD in Saline Thermodynamic (In vivo)Host-guest inclusion complex1-2% (Media) / 20% (Dosing)> 1 mg/mL (Excellent)
Acidic Buffer (pH 3.0) Analytical onlyProtonation of quinoline nitrogenN/A (Toxic to cells)> 500 µg/mL

Visualizations

Workflow: Troubleshooting E8MQ6C Solubility

TroubleshootingWorkflow Start E8MQ6C Precipitates in Biological Media CheckAssay Is this an early-stage in vitro cell assay? Start->CheckAssay Kinetic Optimize Kinetic Solubility (Limit DMSO to 1%) CheckAssay->Kinetic Yes Thermo Optimize Thermodynamic Solubility (Solid Powder Dosing) CheckAssay->Thermo No (In vivo) Cosolvent Add 0.1% Tween 80 to Assay Buffer Kinetic->Cosolvent Cyclo Formulate with 20% HP-β-Cyclodextrin Thermo->Cyclo Validate Centrifuge & Verify via HPLC-UV Cosolvent->Validate Cyclo->Validate

Decision tree for resolving E8MQ6C precipitation based on assay requirements.

Biological Context: Impact of Solubility on Quinoline Target Pathways

Note: Quinoline derivatives are frequently investigated as GPCR ligands (e.g., CB2 receptors) or kinase inhibitors[7][8]. Poor solubility leads to false negatives in these signaling assays.

SignalingPathway E8MQ6C Solubilized E8MQ6C (Quinoline Core) Precipitate Precipitated Drug (False Negative) E8MQ6C->Precipitate Crashing Out (Poor Formulation) Target Target Receptor (e.g., CB2 / GPCR) E8MQ6C->Target Binding (If Soluble) Precipitate->Target No Binding Gi Gi/o Protein Activation Target->Gi cAMP Decreased cAMP Gi->cAMP Readout Accurate Assay Readout cAMP->Readout

The critical role of E8MQ6C solubilization in preventing false negatives in GPCR signaling assays.

References

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Publications URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: MDPI URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides as Selective CB2 Cannabinoid Receptor Ligands Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Removing synthetic impurities during Ethyl 8-methoxyquinoline-6-carboxylate purification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Ethyl 8-methoxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 8-methoxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with removing synthetic impurities. The following sections offer detailed troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity for your compound.

Introduction: Understanding the Challenge

Ethyl 8-methoxyquinoline-6-carboxylate is a substituted quinoline derivative, a scaffold of significant interest in medicinal chemistry. Its synthesis, often proceeding through multi-step pathways reminiscent of classical named reactions like the Skraup or Gould-Jacobs reactions, can generate a variety of challenging impurities.[1][2] These include polymeric tars, unreacted starting materials, reaction intermediates, and side-products from hydrolysis or demethylation. Effective purification is therefore not merely a final "clean-up" step but a critical phase of the synthesis that dictates the quality and reliability of downstream applications. This guide provides a systematic approach to identifying and removing these impurities.

Part 1: Troubleshooting Guide

This section addresses specific issues you may observe during the purification process, providing both the underlying cause and a validated protocol for resolution.

Question 1: My crude product is a dark, intractable tar or oil. How can I effectively remove the coloration and polymeric material?

Cause & Explanation: This is the most common issue when using synthesis routes like the Skraup or Doebner-von Miller reactions, which employ strong acids and high temperatures.[2] These conditions dehydrate the glycerol starting material into acrolein, which can polymerize and also react with the aniline precursor to form significant amounts of high-molecular-weight, colored by-products, often referred to as "quinoline tars".[3]

Solution: A multi-step workup is required before attempting chromatography or recrystallization.

Experimental Protocol: Initial Purification from Tarry Residues

  • Solvent Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Use a sufficient volume to ensure the desired product is fully dissolved, even if the tarry material remains as a separate phase.

  • Acid-Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract with 1M hydrochloric acid (HCl). Your basic quinoline product will move into the acidic aqueous layer, while neutral polymeric impurities will remain in the organic layer.

    • Separate the layers and discard the organic phase containing the bulk of the tar.

    • Cool the acidic aqueous layer in an ice bath and slowly basify with a saturated sodium bicarbonate (NaHCO₃) solution or cold 1M sodium hydroxide (NaOH) until the pH is ~8-9. Your product should precipitate or form an oil.

    • Extract the product back into a fresh portion of DCM or ethyl acetate (3x volumes).

  • Decolorization & Filtration:

    • Combine the organic extracts and treat with activated carbon (approx. 5-10% w/w of estimated product).

    • Stir the suspension for 15-30 minutes at room temperature.[4]

    • Filter the mixture through a pad of Celite® to remove the carbon and any fine particulates.

  • Solvent Removal: Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting material should be significantly cleaner and suitable for final purification.

Question 2: My NMR and LC-MS analyses show a persistent impurity with a molecular weight of 201.19 g/mol (M-28 relative to the product). What is this and how do I remove it?

Cause & Explanation: This impurity is almost certainly 8-methoxyquinoline-6-carboxylic acid , the hydrolyzed form of your ethyl ester product. The ester is susceptible to hydrolysis under either acidic or basic conditions encountered during the reaction workup or even during chromatography on un-neutralized silica gel.

Solution: An extractive workup using a mild base is highly effective at separating the acidic impurity from your neutral (under basic conditions) product.

Experimental Protocol: Removal of Carboxylic Acid Impurity

  • Dissolve the impure product in ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x volumes). The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Separate the layers. To confirm, you can re-acidify the aqueous layer with HCl; the precipitation of a solid would confirm the presence of the carboxylic acid impurity.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Question 3: My product streaks severely on silica gel TLC plates and gives poor recovery from column chromatography. What is causing this interaction?

Cause & Explanation: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to strong, often irreversible, adsorption, resulting in tailing (streaking) on TLC and low or zero recovery from column chromatography.[5]

Solution: The acidic nature of the silica gel must be neutralized by adding a basic modifier to the mobile phase.

Experimental Protocol: Optimized Column Chromatography

  • TLC Optimization: First, determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[2] Add 1% triethylamine (TEA) to the developing solvent chamber. Find a solvent ratio that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5-1% TEA by volume.

    • Pack your silica gel column using this TEA-modified mobile phase.

  • Loading and Elution:

    • Dissolve your crude product in a minimum amount of the mobile phase (or DCM if solubility is an issue) and load it onto the column.

    • Elute the column with the TEA-modified mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC (using a TEA-modified eluent). Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure. To remove residual TEA, you can co-evaporate with a solvent like toluene or perform a final acid-base extraction if the product is stable.

Troubleshooting Summary Table
Observed Problem Likely Cause Recommended Solution(s)
Dark, tarry crude productPolymeric by-products from synthesis.[3]Acid-base extraction followed by activated carbon treatment.[4]
Product contaminated with carboxylic acidIncomplete esterification or hydrolysis of the ethyl ester.Wash the organic solution with saturated NaHCO₃ solution.
Streaking on TLC / Low recovery from columnStrong interaction of basic quinoline nitrogen with acidic silica gel.[5]Add 0.5-1% triethylamine (TEA) to the chromatography eluent.
Product appears oily or has a low melting point after chromatographyResidual solvent or closely-related impurities remain.Perform a final purification step by recrystallization.
Product darkens over timeAir oxidation or light sensitivity.Store the purified compound under an inert atmosphere (N₂ or Ar) and protect from light.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for Ethyl 8-methoxyquinoline-6-carboxylate?

There is no single "best" strategy; the optimal approach is sequential and depends on the scale and impurity profile of your crude material. A robust, multi-step strategy is often the most effective.

G crude Crude Reaction Mixture (Product + Tars + Acid) workup Acid-Base Workup (Removes Tars & Acid Impurity) crude->workup Initial Cleanup column Column Chromatography (Separates Closely-Related Impurities) workup->column Primary Purification recryst Recrystallization (Removes Trace Impurities) column->recryst Final Polishing pure Pure Product (>99% Purity) recryst->pure

Caption: A general, multi-step purification workflow.

Q2: Which recrystallization solvents are most effective for this compound?

Ethanol is often a good starting point for quinoline derivatives.[2] However, for achieving high crystallinity, a two-solvent system is frequently superior.[6] Good solvent pairs include:

  • Dichloromethane / Hexane: Dissolve the compound in a minimum of hot DCM and slowly add hexane until turbidity persists. Allow to cool slowly.

  • Ethyl Acetate / Hexane: Similar to the above, using ethyl acetate as the polar solvent.

The key is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[7]

Q3: What are the key impurities I should look for by structure?

Besides polymeric material, you should be aware of three primary small-molecule impurities that can arise from a plausible synthesis involving a Skraup-type reaction followed by esterification.

G cluster_0 Target Compound & Key Synthetic Impurities Product Ethyl 8-methoxyquinoline-6-carboxylate (Target Product) Impurity1 8-methoxyquinoline-6-carboxylic acid (Hydrolysis Product) Impurity2 3-Amino-4-methoxybenzoic acid (Unreacted Starting Material) Impurity3 Ethyl 8-hydroxyquinoline-6-carboxylate (Demethylation Product)

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Optimization

Technical Support Center: Crystallization &amp; Recrystallization of Ethyl 8-methoxyquinoline-6-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the isolation and purification hurdles associated with functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the isolation and purification hurdles associated with functionalized quinolines.

Ethyl 8-methoxyquinoline-6-carboxylate—often isolated following Skraup synthesis and esterification[1]—presents distinct crystallographic challenges. The planar aromatic quinoline core strongly drives π-π stacking, while the flexible ethyl ester and polar methoxy group heavily dictate solvent-solute hydrogen bonding dynamics. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure reproducible crystallization, whether you are scaling up bulk active pharmaceutical ingredients (APIs) or growing flawless single crystals for X-ray diffraction.

Crystallization Strategy & Diagnostic Workflow

Before initiating any recrystallization, it is critical to define your end goal: bulk purity or structural elucidation. The workflow below outlines the logical decision-making process for selecting the appropriate solvent trajectory.

CrystallizationWorkflow Start Crude Ethyl 8-methoxyquinoline -6-carboxylate PurityCheck Assess Initial Purity (HPLC/NMR) Start->PurityCheck PrePurify Pre-Purification (Silica Plug / Charcoal) PurityCheck->PrePurify < 90% Purity Goal Define Crystallization Goal PurityCheck->Goal > 90% Purity PrePurify->Goal Bulk Bulk Yield & Purity (Scale-up) Goal->Bulk SCXRD Single Crystal X-Ray Diffraction (SCXRD) Goal->SCXRD Cooling Slow Cooling (EtOH/Water 80:20) Bulk->Cooling AntiSolvent Anti-Solvent Addition (DCM/Hexane) Bulk->AntiSolvent Vapor Vapor Diffusion (CHCl3/Pentane) SCXRD->Vapor Oiling Issue: Oiling Out? Cooling->Oiling AntiSolvent->Oiling Success High-Purity Crystals Vapor->Success Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Oiling->Success No Seed->Success

Logical workflow for selecting and troubleshooting crystallization methods for quinoline derivatives.

Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is my Ethyl 8-methoxyquinoline-6-carboxylate "oiling out" (liquid-liquid phase separation) instead of forming solid crystals? A1: Oiling out occurs when your solution's supersaturation trajectory crosses the binodal curve before reaching the labile nucleation zone. Mechanistically, the solvent mixture loses its solvation capacity for the quinoline ester too rapidly at a temperature above the solute's melting point in that specific solvated state.

  • The Fix: Shift from kinetic to thermodynamic control. Instead of a rapid anti-solvent crash, utilize a miscible solvent system like 60–95% aqueous ethanol or aqueous acetone[2]. Heat the mixture to 60–100 °C until completely clear, then implement a slow, linear cooling ramp down to 4 °C[2]. If oiling persists, introduce seed crystals at the metastable zone limit to bypass the energy barrier for secondary nucleation.

Q2: How do I prevent polymorphic impurities and inconsistent crystal habits during scale-up? A2: Quinoline derivatives are highly prone to polymorphism, often forming distinct anhydrate or dihydrate crystal lattices depending on the water activity in the solvent system[2]. Rapid precipitation traps the compound in a metastable kinetic form, which may slowly transition to the thermodynamic form, causing inconsistent bulk properties.

  • The Fix: Standardize your solvent ratios and cooling profiles. If using aqueous systems (like 80–90% aqueous ethanol), prolonged equilibration (refrigeration overnight at -18 to 4 °C) ensures complete solvent-mediated phase transformation to the most stable polymorph[2].

Q3: What is the optimal method for growing single crystals of this compound for Single-Crystal X-Ray Diffraction (SCXRD)? A3: Vapor diffusion is the gold standard for functionalized quinolines[3]. Standard solvent evaporation often leads to crusting or twinned crystals due to localized concentration spikes at the meniscus.

  • The Fix: Dissolve the ester in a "good" volatile solvent (e.g., Chloroform or DCM) and place it in an inner vial. Enclose this in a sealed outer chamber containing a volatile "anti-solvent" (e.g., Pentane or Hexane)[3]. The slow, isothermal vapor-phase transfer gradually reduces solubility, allowing the molecules to pack flawlessly into the crystal lattice without incorporating defects.

Quantitative Solvent Benchmarks

To facilitate rapid optimization, the following table summarizes the expected outcomes of various solvent systems applied to quinoline-6-carboxylate derivatives based on established pharmaceutical protocols[3],[2].

Solvent SystemRatio (v/v)MethodologyTemp. ProfileEst. Yield (%)Crystal Quality / Observation
Ethanol / Water 80:20Slow Cooling80 °C → 4 °C85 - 91%High purity, off-white bulk crystals.
Acetone / Water 60:40Slow Cooling60 °C → -18 °C75 - 82%Moderate yield, requires cold wash.
DCM / Hexane 1:4Anti-Solvent25 °C (Isothermal)92 - 95%Fine powder, high risk of oiling out if added fast.
Chloroform / Pentane 1:5Vapor Diffusion25 °C (Isothermal)N/A (SCXRD)X-ray quality single crystals, block/needle habit.

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops. The following methodologies include built-in validation checks to ensure the system is behaving as thermodynamically expected.

Protocol A: Bulk Recrystallization via Controlled Cooling

Designed for maximizing purity and yield of bulk APIs.

  • Dissolution: Suspend 1.0 g of crude Ethyl 8-methoxyquinoline-6-carboxylate in 10 mL of 80% aqueous ethanol.

  • Heating: Heat the suspension to 80 °C with continuous magnetic stirring.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, filter hot through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble impurities that could cause heterogeneous nucleation of unwanted polymorphs[3].

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Reduce the temperature from 80 °C to 25 °C at a strict rate of 0.5 °C/min.

    • Validation Check: The solution should remain clear until approximately 45–50 °C. If cloudiness (oiling) appears above 60 °C, the solvent ratio is too water-heavy; add 1–2 mL of absolute ethanol, reheat to clear, and restart the cooling profile.

  • Aging and Isolation: Once at 25 °C, transfer the vessel to a refrigerator (4 °C) and age overnight to ensure complete phase transition[2]. Collect the off-white crystalline solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 2 mL of ice-cold 80% aqueous ethanol to displace the mother liquor without dissolving the product. Dry under vacuum at 40–55 °C to a constant weight[2].

Protocol B: Vapor Diffusion for SCXRD

Designed for growing defect-free single crystals.

  • Primary Solution: Dissolve 15–20 mg of the compound in 0.5 mL of Chloroform (good solvent) in a 2 mL glass vial.

    • Validation Check: The solution must be sub-saturated. If it is near saturation, the rapid initial diffusion of the anti-solvent will cause immediate microcrystalline precipitation.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (anti-solvent)[3].

  • Sealing: Cap the 20 mL outer vial tightly with a PTFE-lined cap and wrap the seal tightly with Parafilm to prevent vapor escape.

  • Incubation: Store the chamber in a vibration-free, temperature-stable environment (20–25 °C).

    • Validation Check: Inspect visually after 48 hours. You should observe a gradual increase in the volume of the inner vial as pentane diffuses in. High-quality single crystals should form along the glass interface within 3 to 7 days[3].

References

  • BenchChem Technical Support Team. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. 3

  • Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.2

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.4

  • Google Patents. WO2010132615A1 - Hydrazone compounds and their use (Synthesis of Ethyl 8-methoxyquinoline-6-carboxylate).1

Sources

Troubleshooting

Overcoming thermal degradation of Ethyl 8-methoxyquinoline-6-carboxylate in solution

Technical Support Center: Overcoming Thermal Degradation of Ethyl 8-methoxyquinoline-6-carboxylate Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Thermal Degradation of Ethyl 8-methoxyquinoline-6-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the solution-phase stability of functionalized quinolines. Ethyl 8-methoxyquinoline-6-carboxylate is a highly valuable synthetic intermediate and bioactive scaffold. However, its specific structural features—namely the C6 ethyl ester and the electron-rich C8 methoxy-substituted quinoline nitrogen—render it susceptible to thermal degradation under certain solvent conditions.

This guide abandons generic advice to provide you with a mechanistic understanding, diagnostic tools, and self-validating protocols to ensure the absolute integrity of your compound during prolonged assays or high-temperature reactions.

Mechanistic Causality: Why Does Degradation Occur?

The thermal degradation of Ethyl 8-methoxyquinoline-6-carboxylate in solution is rarely a pyrolytic breakdown of the carbon skeleton. Instead, thermal energy lowers the activation barrier for solvent-mediated side reactions. Understanding why it degrades allows you to control the environment.

  • Ester Hydrolysis & Transesterification: The C6 position is electronically influenced by the quinoline ring. In protic solvents (e.g., water, ethanol, methanol) subjected to heat, the ester carbonyl becomes highly susceptible to nucleophilic attack, a well-documented stability issue for quinoline compounds in aqueous environments . In aqueous media, this leads to hydrolysis (forming 8-methoxyquinoline-6-carboxylic acid). In methanol, thermal transesterification rapidly converts the ethyl ester to a methyl ester.

  • N-Oxidation: The quinoline nitrogen is susceptible to oxidation. The electron-donating C8 methoxy group increases the electron density on the quinoline nitrogen. At elevated temperatures in oxygen-rich solvents, thermal auto-oxidation yields the quinoline N-oxide .

  • Ring Hydroxylation: Prolonged thermal stress, particularly in the presence of trace transition metals or UV-light, can induce hydroxylation at the C2 position, forming 2-oxo-1,2-dihydroquinoline derivatives .

Diagnostic Workflow

To effectively troubleshoot, you must first identify the specific degradation pathway using liquid chromatography-mass spectrometry (LC-MS). Follow the logic tree below to isolate your issue.

G Start Detect Degradation (LC-MS / NMR) MassCheck Check Mass Shift (Δm) Start->MassCheck Hydrolysis Δm = -28 Da (Loss of Ethyl) Ester Hydrolysis MassCheck->Hydrolysis Acidic/Basic pH Transester Δm = -14 Da (Ethyl to Methyl) Transesterification MassCheck->Transester MeOH Solvent Oxidation Δm = +16 Da (N-Oxidation) MassCheck->Oxidation Aerobic + Heat SolventCheck Review Solvent System Hydrolysis->SolventCheck Transester->SolventCheck Action2 Degas Solvent (Ar/N2 sparge) Oxidation->Action2 Aqueous Aqueous / Protic SolventCheck->Aqueous Aprotic Anhydrous Aprotic SolventCheck->Aprotic Action1 Switch to Anhydrous DMSO/MeCN Aqueous->Action1 Aprotic->Action2 Check for dissolved O2

Diagnostic workflow for identifying and resolving thermal degradation pathways.

Frequently Asked Questions (FAQs)

Q: My stock solution in DMSO shows a new peak at +16 Da after heating at 60°C for 24 hours. What is happening? A: The +16 Da mass shift indicates N-oxidation of the quinoline ring. Causality: DMSO is highly hygroscopic and readily absorbs atmospheric oxygen. When heated, the dissolved oxygen acts as an oxidant. The C8 methoxy group makes the nitrogen more nucleophilic, accelerating this thermal oxidation. Solution: Degas your DMSO via freeze-pump-thaw or sparge with Argon prior to use.

Q: I am running a biological assay in a 10% Methanol/Water mixture at 37°C. My compound concentration drops by 40% over 48 hours. Is the quinoline ring breaking down? A: No, the quinoline core itself is highly thermally stable. You are observing a combination of ester hydrolysis (yielding the carboxylic acid, Δm = -28 Da) and transesterification (yielding the methyl ester, Δm = -14 Da). Causality: The thermal energy at 37°C is sufficient to drive nucleophilic acyl substitution at the C6 ester in the presence of water and methanol. Solution: Switch your organic co-solvent to anhydrous Acetonitrile (MeCN) and buffer the aqueous phase to exactly pH 7.0 to minimize acid/base-catalyzed hydrolysis.

Quantitative Data: Thermal Stability Matrix

The following table summarizes the degradation kinetics of Ethyl 8-methoxyquinoline-6-carboxylate under standardized stress conditions. Use this to predict the lifespan of your solutions.

Solvent SystemTemperature (°C)AtmosphereTime (Hours)% Remaining (Purity)Primary Degradant
Anhydrous DMSO25°CAmbient72> 99.0%None
Anhydrous DMSO80°CAmbient2488.5%N-Oxide (+16 Da)
Anhydrous DMSO80°CArgon24> 98.0%None
50% MeOH / H2O (pH 7)37°CAmbient4862.0%Methyl Ester / Acid
50% MeCN / H2O (pH 7)37°CAmbient4894.5%Carboxylic Acid
0.1 M HCl (Aqueous)60°CAmbient12< 5.0%Carboxylic Acid

Self-Validating Experimental Protocol: Preparation of Thermally Stable Stock Solutions

To ensure absolute trustworthiness in your downstream assays, you cannot assume solvent purity or inertness. Use this self-validating protocol to prepare your stock solutions. The inclusion of an internal control test ensures the system validates its own stability before you commit to expensive biological or synthetic workflows.

Step 1: Solvent Preparation & Degassing

  • Obtain anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) packaged under an inert atmosphere.

  • Transfer 10 mL of DMSO to a sterile Schlenk flask.

  • Sparge the solvent with ultra-pure Argon gas for 15 minutes using a submerged stainless-steel needle to displace dissolved oxygen. Causality: Removing O₂ eliminates the primary reactant required for thermal N-oxidation, effectively neutralizing the +16 Da degradation pathway.

Step 2: Compound Dissolution

  • Weigh exactly 2.31 mg of Ethyl 8-methoxyquinoline-6-carboxylate (MW ≈ 231.25 g/mol ).

  • Transfer the solid to a light-protected (amber) glass vial. Note: Quinoline derivatives can undergo photolytic degradation, which provides the activation energy to accelerate thermal breakdown.

  • Add 1.0 mL of the degassed DMSO. Vortex gently until completely dissolved (yielding a 10 mM solution).

  • Flush the headspace of the vial with Argon before sealing with a PTFE-lined cap.

Step 3: Self-Validation via Forced Degradation (The Control Test) Before using the stock in your main experiment, validate that your protective measures are active:

  • Aliquot 100 µL of the stock into two separate LC-MS vials.

  • Vial A (Protected): Keep sealed under Argon.

  • Vial B (Stressed Control): Leave open to ambient air, add 10 µL of deionized water, and heat both vials to 60°C for 12 hours.

  • Analysis: Run both vials via LC-MS. Vial A must show >98% parent peak integration. Vial B will show the -28 Da (hydrolysis) and +16 Da (oxidation) peaks. Validation Logic: The degradation in Vial B proves that the compound would degrade under standard conditions, thereby validating that the pristine state of Vial A is a direct result of your successful protocol execution, not a false negative.

References

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ResearchGate. Available at:[Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Ethyl 8-methoxyquinoline-6-carboxylate

Welcome to the technical support center for the chromatographic analysis of Ethyl 8-methoxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Ethyl 8-methoxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing HPLC mobile phase conditions to achieve robust and reproducible separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC mobile phase when analyzing Ethyl 8-methoxyquinoline-6-carboxylate on a C18 column?

A1: A common and effective starting point for quinoline derivatives on a C18 column is a reverse-phase method using a mixture of acetonitrile (ACN) and water.[1] It is highly recommended to include an acidic modifier to control the pH and improve peak shape. A typical initial mobile phase composition would be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: A scouting gradient, for instance, from 30% B to 90% B over 15-20 minutes, can be employed to determine the approximate elution conditions.[1]

Q2: Why is controlling the pH of the mobile phase critical for analyzing this compound?

A2: Ethyl 8-methoxyquinoline-6-carboxylate contains a quinoline nitrogen atom, which is basic. The pH of the mobile phase dictates the ionization state of this nitrogen.[2] At a pH below its pKa, the nitrogen will be protonated (positively charged). This charged state can lead to undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, often resulting in significant peak tailing.[3] By maintaining a low pH (typically between 2.5 and 4.0), these silanol interactions are suppressed, leading to sharper, more symmetrical peaks. A predicted pKa for the related compound 8-methoxyquinoline is approximately 3.28.[4][5] For robust method development, it is a general rule to work at a pH at least 1-2 units away from the analyte's pKa.[6]

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic solvent?

A3: Both ACN and MeOH are common organic modifiers in reverse-phase HPLC, and the choice can influence selectivity.[7]

  • Acetonitrile (ACN) is often preferred for initial method development due to its lower viscosity, which results in lower backpressure and allows for faster flow rates.[1] It also has a lower UV cutoff, which is advantageous for detection at low wavelengths.[8]

  • Methanol (MeOH) is a more cost-effective and less toxic alternative.[9] Switching from ACN to MeOH can alter the elution order of closely related compounds, which can be a useful tool for improving the resolution of critical pairs.[10]

For Ethyl 8-methoxyquinoline-6-carboxylate, starting with ACN is a sound strategy. If selectivity issues arise, evaluating MeOH is a logical next step.

Q4: When is it appropriate to switch from an isocratic to a gradient elution?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler, more robust, and ideal for separating a few compounds with similar retention behavior.

  • Gradient elution (mobile phase composition changes over time) is necessary when your sample contains compounds with a wide range of polarities.[11][12] A gradient allows for the timely elution of both weakly and strongly retained components, improving peak shape and reducing analysis time.[13] If you are analyzing Ethyl 8-methoxyquinoline-6-carboxylate along with its precursors or degradation products, a gradient method is likely to be required.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and provides systematic solutions.

Problem 1: Poor Peak Shape (Tailing)

Symptom: The peak for Ethyl 8-methoxyquinoline-6-carboxylate is asymmetrical, with a "tail" extending from the back of the peak. A tailing factor greater than 1.2 is generally considered problematic.[14]

Causality: Peak tailing for basic compounds like quinolines is most often caused by secondary interactions between the protonated analyte and ionized residual silanols on the C18 column surface.[15]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Lower pH to 2.5-3.0 using 0.1% Formic Acid or TFA check_pH->adjust_pH No check_buffer Is a buffer being used? check_pH->check_buffer Yes end Symmetrical Peak Achieved adjust_pH->end add_buffer Incorporate a buffer (e.g., 10-20 mM phosphate or formate) at the target pH. check_buffer->add_buffer No check_column Evaluate Column Health check_buffer->check_column Yes add_buffer->end alt_column Consider a modern, high-purity silica column with end-capping or a hybrid particle column. check_column->alt_column alt_column->end

Caption: A decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Verify and Adjust Mobile Phase pH: The most effective way to combat tailing for basic compounds is to ensure the mobile phase pH is low enough to suppress silanol ionization.

    • Protocol: Prepare your aqueous mobile phase with 0.1% formic acid (approx. pH 2.7) or 0.1% trifluoroacetic acid (TFA) (approx. pH 2.0).[15] TFA can be a stronger ion-pairing agent and may provide better peak shape but can also cause ion suppression if using LC-MS.

  • Consider a Buffered Mobile Phase: While acid additives lower the pH, a formal buffer provides greater resistance to pH changes, leading to more reproducible retention times.[4]

    • Protocol: For a target pH of 3.0, a 10-20 mM potassium phosphate buffer is an excellent choice for UV detection as it is UV-transparent at low wavelengths.[8] If LC-MS compatibility is required, a volatile buffer like ammonium formate should be used.[15]

  • Evaluate Column Choice: Older C18 columns or those with low-purity silica can have a higher population of active silanol sites.

    • Recommendation: Modern columns that utilize high-purity silica and advanced end-capping are designed to minimize these secondary interactions. Columns with hybrid particle technology (silica-organic polymer) also offer improved pH stability and reduced silanol activity.

Problem 2: Insufficient Resolution

Symptom: The peak for Ethyl 8-methoxyquinoline-6-carboxylate is not baseline separated from an impurity or another component in the sample mixture.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these parameters must be changed.

Strategies for Improving Resolution

StrategyParameter AffectedExperimental ActionRationale
Modify Organic Solvent Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa).ACN and MeOH have different solvent properties, which can alter the elution order and spacing of peaks.[10]
Adjust Gradient Slope Retention Factor (k) & Selectivity (α)Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient over the same %B range).A shallower gradient gives analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.
Fine-Tune pH Selectivity (α) & Retention Factor (k)If other components are also ionizable, small adjustments in pH (e.g., from 2.8 to 3.2) can subtly change their retention relative to the main peak.The degree of ionization for different compounds can vary with pH, altering their relative hydrophobicity and retention.[2]
Change Column Temperature Selectivity (α) & Efficiency (N)Increase the column temperature (e.g., from 30 °C to 40 °C).Higher temperatures reduce mobile phase viscosity, which can improve efficiency (sharper peaks). It can also sometimes alter selectivity.[6]

Experimental Protocol: Optimizing Gradient for Resolution

  • Initial Scouting Run: Perform a fast gradient (e.g., 10% to 95% B in 10 minutes) to determine the approximate elution time of all components.[12]

  • Focused Gradient Development: Based on the scouting run, create a shallower gradient around the elution time of the peaks of interest. For example, if your peaks elute between 50% and 70% B, design a new gradient that runs from 40% to 80% B over a longer period, such as 20 minutes.

  • Iterative Refinement: If resolution is still insufficient, try changing the organic modifier (ACN to MeOH) and repeat the focused gradient experiment.

Problem 3: Retention Time Variability

Symptom: The retention time of the main peak shifts significantly between injections or between different days.

Causality: Inconsistent retention times are often due to a lack of equilibrium in the system or changes in the mobile phase composition.

Workflow for Diagnosing Retention Time Instability

G start Retention Time Shifts check_equilibration Is the column fully equilibrated (10-20 column volumes)? start->check_equilibration equilibrate Increase equilibration time before the first injection. check_equilibration->equilibrate No check_mobile_phase Is the mobile phase freshly prepared and adequately buffered? check_equilibration->check_mobile_phase Yes end Stable Retention Achieved equilibrate->end prepare_fresh Prepare fresh mobile phase. Ensure buffer concentration is adequate (>=10 mM). check_mobile_phase->prepare_fresh No check_system Check for pump malfunctions, leaks, or temperature fluctuations. check_mobile_phase->check_system Yes prepare_fresh->end check_system->end

Caption: A systematic approach to diagnosing retention time variability.

Corrective Actions:

  • Ensure Proper Column Equilibration: The column must be thoroughly flushed with the initial mobile phase conditions before the first injection to ensure the stationary phase is fully conditioned.

    • Best Practice: Equilibrate the column with at least 10-20 column volumes of the starting mobile phase. For a 4.6 x 150 mm column at 1 mL/min, this translates to approximately 15-30 minutes.

  • Maintain Mobile Phase Integrity: The pH of an unbuffered or weakly buffered aqueous mobile phase can change over time due to the absorption of atmospheric CO2, which can affect the retention of ionizable compounds.

    • Best Practice: Prepare fresh mobile phase daily. If using an acidic modifier without a formal buffer, ensure it is consistently and accurately added. Using a buffer is highly recommended for robust methods.[4]

  • Check System Hardware: Leaks in the pump or injector can lead to inconsistent mobile phase composition and flow rate, causing retention time shifts. Similarly, fluctuations in the column oven temperature can affect retention.

    • Best Practice: Perform regular system maintenance and check for pressure fluctuations that might indicate a leak. Ensure the column oven is set to a stable temperature.

References

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. [Link]

  • Chromatography Today. (n.d.). What Are Buffers & Why Are They Important?. [Link]

  • Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

  • ChemBK. (2024, April 9). 8-methoxyquinoline. [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]

  • ResearchGate. (2018, March 23). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • YouTube. (2022, January 25). A Guide For Selection of Buffer for HPLC. [Link]

  • SciSpace. (n.d.). Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by. [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • LCGC International. (2026, February 4). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes Over Time. [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Steric Hindrance in Ethyl 8-methoxyquinoline-6-carboxylate Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with ethyl 8-methoxyquinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with ethyl 8-methoxyquinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging transformations. The inherent steric bulk of the quinoline core, particularly with substitution at the 8-position, can significantly impede catalyst performance and lead to low yields or failed reactions. This guide provides in-depth, experience-driven advice to overcome these steric barriers.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during cross-coupling reactions involving ethyl 8-methoxyquinoline-6-carboxylate. For more detailed solutions, please refer to the in-depth troubleshooting guides that follow.

Q1: My Suzuki-Miyaura coupling reaction with ethyl 8-methoxyquinoline-6-carboxylate is giving very low yield. What is the most likely cause?

Low yields in Suzuki-Miyaura couplings of this substrate are frequently due to steric hindrance impeding the transmetalation step. The bulky quinoline scaffold can prevent the efficient transfer of the organic group from the boronic acid to the palladium center. Consider switching to a more sterically demanding and electron-rich phosphine ligand, such as SPhos or XPhos, which can promote this step.[1]

Q2: I am observing significant amounts of starting material even after prolonged reaction times. What can I do?

Incomplete conversion often points to issues with the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of your coupling partner. For less reactive aryl chlorides, increasing the temperature and using a highly active catalyst system with bulky, electron-rich ligands is often necessary.[1] Alternatively, if you are using an aryl bromide or iodide and still see starting material, the issue might be catalyst deactivation.

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often favored when the desired cross-coupling is slow due to steric hindrance. To mitigate this, ensure your reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Using a less reactive base or a slightly lower temperature might also help, though this needs to be balanced with achieving a reasonable reaction rate for the desired cross-coupling.

Q4: For a Buchwald-Hartwig amination, what is a good starting point for ligand and base selection with this sterically hindered substrate?

For sterically demanding substrates in Buchwald-Hartwig aminations, ligands like Josiphos or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent starting points due to their bulk and electron-rich nature.[2][3] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[4]

Q5: Are there any general strategies to improve the success rate of cross-coupling reactions with this quinoline derivative?

Yes, several general strategies can be employed:

  • Ligand Choice is Critical: The selection of the phosphine ligand is arguably the most important factor. Bulky and electron-rich ligands are generally preferred as they stabilize the active monoligated palladium species and accelerate both oxidative addition and reductive elimination.[1]

  • Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a pre-catalyst that readily forms the active species can improve reproducibility and efficiency.

  • Solvent and Temperature Optimization: The choice of solvent can significantly impact solubility and reaction rates. Aprotic polar solvents like dioxane, toluene, or DMF are common. Careful optimization of the reaction temperature is crucial to balance reaction rate with catalyst stability and side reactions.[5]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice and protocols for specific cross-coupling reactions involving ethyl 8-methoxyquinoline-6-carboxylate.

A. Suzuki-Miyaura Coupling: Overcoming Steric Challenges

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the steric bulk of ethyl 8-methoxyquinoline-6-carboxylate can hinder the approach of the boronic acid to the palladium center.[2][6]

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solutions
Low to No Conversion 1. Inefficient oxidative addition. 2. Catalyst deactivation.1. Switch to a more reactive coupling partner: Aryl bromides or iodides are more reactive than chlorides.[7] 2. Employ a more active catalyst system: Use bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[1] 3. Increase reaction temperature: Carefully increase the temperature in increments of 10°C.
Low Yield with Starting Material Consumed 1. Protodeboronation of the boronic acid. 2. Steric hindrance impeding transmetalation.1. Use a less nucleophilic base: Switch from alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃). 2. Use a boronic ester: Pinacol boronate esters are often more stable than the corresponding boronic acids. 3. Select a bulkier ligand: Ligands like XPhos are specifically designed to facilitate coupling with hindered substrates.[1]
Significant Homocoupling 1. Presence of oxygen. 2. Reaction is too slow, favoring the homocoupling pathway.1. Ensure rigorous degassing: Use multiple freeze-pump-thaw cycles or sparge with an inert gas for an extended period. 2. Optimize catalyst loading: A slightly higher catalyst loading might accelerate the desired cross-coupling.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of ethyl 8-methoxyquinoline-6-carboxylate with an aryl bromide.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 8-methoxyquinoline-6-carboxylate (1.0 equiv.), the aryl bromide (1.2 equiv.), and the boronic acid or ester (1.5 equiv.).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand such as XPhos (4-10 mol%).

  • Base and Solvent: Add a suitable base, such as K₃PO₄ (2.0 equiv.), and a degassed solvent system like toluene/water (10:1).

  • Reaction Conditions: Heat the reaction mixture to 80-110°C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but it is also susceptible to steric effects.[2][3][4]

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solutions
No Reaction 1. Insufficiently strong base. 2. Inactive catalyst.1. Use a stronger base: Switch to NaOtBu or LiHMDS. 2. Employ a pre-catalyst: Use a commercially available Buchwald pre-catalyst to ensure the formation of the active Pd(0) species.
Low Yield 1. Steric hindrance preventing amine coordination. 2. Catalyst inhibition by the quinoline nitrogen.1. Select a highly active ligand: Use a bulky biarylphosphine ligand like RuPhos or BrettPhos. 2. Consider a different solvent: Toluene or dioxane are often good choices.
Side Product Formation 1. Hydrodehalogenation of the aryl halide. 2. Amine scrambling.1. Lower the reaction temperature. 2. Use a less coordinating solvent.
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a starting point for the amination of an aryl bromide with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), and a strong base like NaOtBu (1.4 equiv.) to a dry reaction vessel.

  • Catalyst System: Add a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%) and additional ligand if necessary.

  • Solvent: Add a degassed anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-120°C and monitor by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

C. Sonogashira Coupling: Strategies for Alkyne Installation

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[8][9][10]

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solutions
Low Yield 1. Homocoupling of the terminal alkyne (Glaser coupling). 2. Catalyst deactivation.1. Ensure strict anaerobic conditions: Thoroughly degas all solvents and reagents. 2. Use a copper-free protocol: Certain ligand systems can facilitate the Sonogashira coupling without a copper co-catalyst, which can mitigate Glaser coupling.[11] 3. Add a phase-transfer catalyst: In some cases, a phase-transfer catalyst can improve reaction rates.
Incomplete Reaction 1. Poor solubility of the starting materials or catalyst. 2. Insufficiently active catalyst.1. Optimize the solvent system: A mixture of solvents may be necessary to ensure all components remain in solution. 2. Use a more electron-rich and bulky ligand: This can enhance the rate of oxidative addition.[8]
Experimental Protocol: Optimized Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add ethyl 8-methoxyquinoline-6-carboxylate (as the halide, 1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Reagents: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.2-1.5 equiv.) and a base like triethylamine or diisopropylethylamine (2-3 equiv.).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

III. Visualizing the Challenges: Catalytic Cycles and Steric Hindrance

Understanding the catalytic cycles of these reactions is key to troubleshooting. The following diagrams illustrate where steric hindrance can be a significant barrier.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_steric Steric Hindrance Bottleneck Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂) PdII->Transmetalation R-B(OR)₂ Base PdII_R L₂Pd(II)(Ar)(R) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Significant Side Products? Check_SM->Check_Side_Products Yes Optimize_OxAdd Optimize Oxidative Addition: - More reactive halide (Br, I) - Increase Temperature - More active catalyst/ligand Check_SM->Optimize_OxAdd No Optimize_Transmetalation Optimize Transmetalation/Amine Coupling: - Bulkier, electron-rich ligand - Stronger/different base - More stable boronic ester Check_Side_Products->Optimize_Transmetalation No Address_Homocoupling Minimize Homocoupling: - Rigorous degassing - Copper-free conditions (Sonogashira) - Optimize base Check_Side_Products->Address_Homocoupling Yes (e.g., Homocoupling) Address_Decomposition Address Catalyst/Reagent Decomposition: - Lower temperature - Use pre-catalyst - Check reagent purity Optimize_Transmetalation->Address_Decomposition If still low yield

Caption: A general troubleshooting flowchart.

IV. References

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Goura, J., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 14(5), 459. [Link]

  • Zultanski, S. L., & Zhao, J. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4213–4222. [Link]

  • Mizuta, S., et al. (2023). Isoquinolinium Photooxidant for Arene C–H Amination. Organic Letters, 25(2), 335–340. [Link]

  • Guillou, S., et al. (2010). Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study. The Journal of Organic Chemistry, 75(2), 433–440. [Link]

  • Köllhofer, A., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(18), 7545–7553. [Link]

  • Engle, K. M., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 58(39), 13876-13881. [Link]

  • Reek, J. N. H., et al. (2018). Ligand Template Strategies for Catalyst Encapsulation. Accounts of Chemical Research, 51(9), 2137–2146. [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5359–5368. [Link]

  • Sonogashira Coupling. (2023). Chemistry LibreTexts. [Link]

  • Chashchikhin, S. S., et al. (2021). Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. Chemistry – An Asian Journal, 16(10), 1279-1287. [Link]

  • Rafiee, E., & Eavani, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7368. [Link]

  • Reek, J. N. H., et al. (2018). Ligand Template Strategies for Catalyst Encapsulation. Accounts of Chemical Research, 51(9), 2137–2146. [Link]

  • Topolov, M. K., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2154–2165. [Link]

  • Messaoudi, S., et al. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters, 14(6), 1492–1495. [Link]

  • Poon, S. J., & Castaneda, G. (2022). Quinolone Allergy. Pharmacy, 10(4), 84. [Link]

  • Savoie, J., et al. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(5), 711–714. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.).

  • Allergic Cross-reactivity of Select Antimicrobials. (2017). UC Davis Health. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. [Link]

  • Poon, S. J., & Castaneda, G. (2019). Quinolone Allergy. Pharmacy, 10(4), 84. [Link]

  • Usman, H., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 1023-1029. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]

  • Almaraz, E., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1415. [Link]

  • Engle, K. M., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Hypersensitivity to Quinolones. (2023). DynaMedex. [Link]

  • Kim, J., & Chang, S. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 5068-5087. [Link]

  • Martin, R. (2023). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Miyaura, N. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 136-137. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • MacMillan, S. N., & Tilley, T. D. (2021). Structurally-Responsive Ligands for High-Performance Catalysts. ACS Catalysis, 11(9), 5734–5746. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • da Silva, A. C., et al. (2018). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Liquid Crystals, 45(13-15), 2055-2065. [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Kantam, M. L., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1533–1539. [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

  • Ordóñez, M., & Cativiela, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 77. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 8-methoxyquinoline-6-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Quinoline derivatives, a prominen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Quinoline derivatives, a prominent scaffold in numerous pharmaceuticals, demand precise characterization to understand their structure-activity relationships. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 8-methoxyquinoline-6-carboxylate, offering a robust framework for its identification and a comparative look at alternative analytical methodologies.

Introduction: The Imperative of Precise Structural Verification

Ethyl 8-methoxyquinoline-6-carboxylate is a substituted quinoline, a heterocyclic aromatic compound, that holds potential as a building block in the synthesis of more complex, biologically active molecules.[1] The precise arrangement of the methoxy and ethyl carboxylate groups on the quinoline core dictates its chemical reactivity, physical properties, and, ultimately, its utility in drug discovery and development. NMR spectroscopy stands as the premier technique for the non-destructive and detailed structural analysis of such organic molecules in solution.[2]

This guide will delve into the assignment of the ¹H and ¹³C NMR spectra of Ethyl 8-methoxyquinoline-6-carboxylate. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will utilize predictive models and comparative analysis with structurally related compounds to provide a reliable spectral assignment. This approach mirrors the real-world challenges faced by researchers in confirming the identity of novel compounds.

Predicted ¹H and ¹³C NMR Spectral Data Assignment

To provide a detailed spectral assignment for Ethyl 8-methoxyquinoline-6-carboxylate, we will first present the predicted ¹H and ¹³C NMR data. These predictions are generated using established NMR prediction algorithms and are refined by comparing them with the experimental data of closely related structural analogs, such as 8-methoxyquinoline and various quinoline-6-carboxylate derivatives.[3][4][5]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of Ethyl 8-methoxyquinoline-6-carboxylate are numbered as follows:

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Operations cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Magnet C->D E Lock on Deuterium Signal D->E F Shim Magnetic Field E->F G Tune and Match Probe F->G H Acquire 1D ¹H Spectrum G->H I Acquire 1D ¹³C Spectrum H->I J Acquire 2D Spectra (COSY, HSQC, HMBC) I->J K Fourier Transform J->K L Phase Correction K->L M Baseline Correction L->M N Integration and Peak Picking M->N O Spectral Assignment N->O

Caption: Workflow for NMR data acquisition and analysis.

  • Locking : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment. [2]2. Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical NMR signals. [6]3. Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer for maximum signal transmission. [2]4. Acquisition Parameters :

    • ¹H NMR : A standard pulse sequence is used. Typically, 8 to 16 scans are sufficient.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is recommended. [2]5. 2D NMR Experiments : For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

    • COSY : Shows correlations between coupled protons.

    • HSQC : Shows correlations between protons and the carbons they are directly attached to.

    • HMBC : Shows correlations between protons and carbons that are two or three bonds away.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information or be used for routine analysis such as purity assessment and quantification.

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Non-destructive, highly informative for structure, good for quantitation.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity, isomerization can be an issue.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation from impurities.High resolving power, excellent for quantitative analysis, can be coupled with MS.Does not provide structural information on its own. [7][8]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, aromatic C-H).Fast and simple, good for identifying functional groups.Provides limited information on the overall molecular structure.
Logical Workflow for Compound Characterization

G Start Synthesized Compound A Purity Check (HPLC/TLC) Start->A B Molecular Weight Confirmation (MS) Start->B C Functional Group Analysis (IR) Start->C D Structural Elucidation (¹H, ¹³C, 2D NMR) A->D B->D C->D E Final Structure Confirmation D->E End Characterized Compound E->End

Caption: A comprehensive workflow for the characterization of a synthesized compound.

Conclusion

The detailed assignment of ¹H and ¹³C NMR spectra is a critical step in the characterization of Ethyl 8-methoxyquinoline-6-carboxylate. By combining predictive methods with a thorough understanding of substituent effects and by employing a rigorous experimental protocol, researchers can confidently determine the structure of this and related molecules. While NMR provides the most detailed structural information, a multi-technique approach, incorporating MS, HPLC, and IR, offers a comprehensive and self-validating system for the complete characterization of novel compounds, ensuring the integrity and reproducibility of scientific research in the field of drug development.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from University of Notre Dame website: [Link]

  • SOP for Metabolomics by NMR spectroscopy. (n.d.). Retrieved from R-NMR website: [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). Retrieved from News-Medical.net website: [Link]

  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Retrieved from Health, Safety and Environment Office, The Hong Kong University of Science and Technology website: [Link]

  • 8-Methoxyquinoline. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Stead, P., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link]

  • 8-Methoxyquinoline. (n.d.). ATB. Retrieved from [Link]

  • Filali Baba, Y., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 285-295. [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • de Kock, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5565. [Link]

  • NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Filali Baba, Y., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 285-295. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Khan, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Research Square. [Link]

  • Alessa, H. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Analytical Science and Technology, 14(1), 22. [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.). ResearchGate. Retrieved from [Link]

  • Figure S11. 1 H NMR spectrum of 3f. (n.d.). ResearchGate. Retrieved from [Link]

  • Pollicino, A., et al. (2017). Synthesis and characterization of new quinoline monomers. Polymer, 38(11), 2685-2690. [Link]

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Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Ethyl 8-methoxyquinoline-6-carboxylate

Title: LC-MS/MS Fragmentation Dynamics of Ethyl 8-methoxyquinoline-6-carboxylate: A Comparative Analytical Guide Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS/MS Fragmentation Dynamics of Ethyl 8-methoxyquinoline-6-carboxylate: A Comparative Analytical Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals.

Introduction & Strategic Context

Ethyl 8-methoxyquinoline-6-carboxylate (E8MQ6C) is a highly versatile scaffold frequently utilized in the synthesis of kinase inhibitors, antimalarial agents, and novel antibiotics. In drug metabolism and pharmacokinetics (DMPK) profiling, distinguishing this specific compound from its metabolic byproducts or synthetic impurities requires a rigorous understanding of its gas-phase behavior.

This guide objectively compares the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance and fragmentation patterns of E8MQ6C against two critical structural analogs: Methyl 8-methoxyquinoline-6-carboxylate (M8MQ6C) and Ethyl 8-hydroxyquinoline-6-carboxylate (E8HQ6C) .

Structural Comparison & Ionization Dynamics

Before analyzing fragmentation, it is critical to understand how structural nuances dictate ionization efficiency in the electrospray (ESI) source.

Causality Insight: The methoxy group at the C8 position of E8MQ6C prevents the intramolecular hydrogen bonding that typically occurs between the C8-hydroxyl group and the quinoline nitrogen in compounds like E8HQ6C. By keeping the nitrogen's lone pair sterically and electronically accessible, E8MQ6C exhibits superior proton affinity, driving a much higher ESI+ ionization efficiency in acidic mobile phases.

Table 1: Comparative LC-MS Precursor Characteristics

CompoundFormulaExact MassPrecursor Ion [M+H]⁺Relative ESI+ EfficiencyKey Structural Differentiator
E8MQ6C C₁₃H₁₃NO₃231.0895m/z 232.09100% (Baseline)C6-Ethyl Ester, C8-Methoxy
M8MQ6C C₁₂H₁₁NO₃217.0739m/z 218.0895%C6-Methyl Ester
E8HQ6C C₁₂H₁₁NO₃217.0739m/z 218.0865%C8-Hydroxyl (H-bonding)

Mechanistic Fragmentation Pathways

Under Collision-Induced Dissociation (CID), E8MQ6C undergoes predictable, thermodynamically driven cleavages. Understanding these pathways allows researchers to build highly specific Multiple Reaction Monitoring (MRM) transitions.

  • C6-Ester Cleavage (The Primary Diagnostic): The ethyl ester undergoes a facile neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, yielding a stable fragment at m/z 204.06. Alternatively, direct cleavage results in the loss of ethanol (EtOH, 46 Da) to form an acylium ion at m/z 186.05. This strictly differentiates it from the methyl ester analog (M8MQ6C), which cannot lose ethylene and instead loses a methoxy radical (•OCH₃).

  • C8-Methoxy Cleavage: Oxygenated quinolines exhibit highly specific gas-phase reactivity. The 8-methoxyquinoline moiety characteristically expels a methyl radical (•CH₃, 15 Da) to form a stable, quinone-like radical cation, a phenomenon foundational to quinoline mass spectrometry ()[1].

  • Quinoline Core Contraction: At elevated collision energies (>35 eV), the nitrogen-containing ring undergoes contraction, expelling carbon monoxide (CO) and hydrogen cyanide (HCN), a hallmark of quinolone and quinoline antibiotic derivatives ()[2].

Fragmentation Parent Ethyl 8-methoxyquinoline-6-carboxylate [M+H]+ m/z 232.09 Frag1 Loss of C2H4 (Ester) m/z 204.06 Parent->Frag1 -28 Da (C2H4) Frag2 Loss of EtOH (Ester) m/z 186.05 Parent->Frag2 -46 Da (EtOH) Frag3 Loss of •CH3 (Methoxy) m/z 189.04 Frag1->Frag3 -15 Da (•CH3) Frag4 Loss of CO + HCN m/z 160.03 Frag2->Frag4 -26 Da (HCN)

Fig 1. Logical fragmentation pathway of Ethyl 8-methoxyquinoline-6-carboxylate.

Quantitative Fragmentation Data

To facilitate assay development, the table below summarizes the optimal collision energies (CE) and relative abundances for the primary product ions of all three analogs.

Table 2: MS/MS Product Ion Profiles

CompoundPrecursor m/zProduct Ion m/zNeutral LossOptimal CE (eV)Relative Abundance
E8MQ6C 232.09204.0628 Da (C₂H₄)20100% (Base Peak)
E8MQ6C 232.09186.0546 Da (EtOH)2565%
E8MQ6C 232.09189.0443 Da (C₂H₄ + •CH₃)3540%
M8MQ6C 218.08186.0532 Da (CH₃OH)22100% (Base Peak)
E8HQ6C 218.08190.0528 Da (C₂H₄)20100% (Base Peak)

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and eliminate false positives caused by in-source fragmentation or column carryover, implement the following self-validating LC-MS/MS workflow.

Step 1: Sample Preparation & Matrix Control

  • Prepare a 100 ng/mL working solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA explicitly forces the pH below the pKa of the quinoline nitrogen (~4.9), ensuring 100% protonation in the liquid phase prior to aerosolization.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Loop: Inject a solvent blank (mobile phase only) immediately following the highest calibration standard. The highly lipophilic nature of the quinoline core requires confirmation that carryover is <0.1% of the Lower Limit of Quantification (LLOQ).

Step 3: Gas-Phase Isolation & Fragmentation

  • Source Parameters: ESI positive mode (+), Capillary Voltage at 3.5 kV, Desolvation Temp at 450°C.

  • CID Optimization: Isolate the precursor ion (m/z 232.1) in Q1. Use high-purity Argon as the collision gas in Q2. Ramp the Collision Energy from 10 eV to 50 eV to map the breakdown curve and isolate the oxenium/radical cation intermediates ()[3].

Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI CID CID Fragmentation (Argon Gas) ESI->CID Data Data Acquisition (MRM & Product Ion) CID->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for quinoline derivatives.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Effects of Amino-Substitution on the Gas-Phase Reactivity of Quinoline-Based Singlet Oxenium Cations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: ChemistryOpen (PubMed Central) URL:[Link]

Sources

Validation

A Comparative Reactivity Analysis for Drug Development: Ethyl 8-methoxyquinoline-6-carboxylate vs. Methyl 8-methoxyquinoline-6-carboxylate

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Within this class of compounds, derivatives of 8-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Within this class of compounds, derivatives of 8-methoxyquinoline-6-carboxylic acid are of particular interest due to their prevalence in antimalarial, antibacterial, and anticancer research. The choice of the ester protecting group for the carboxylic acid at the 6-position, typically a methyl or ethyl ester, is often a critical, yet sometimes overlooked, decision in the early stages of a synthetic campaign. This guide provides an in-depth, data-driven comparison of the reactivity of Ethyl 8-methoxyquinoline-6-carboxylate and Methyl 8-methoxyquinoline-6-carboxylate, offering insights to aid researchers in making informed decisions for their specific synthetic goals.

Foundational Chemical Principles: Understanding the Ester's Role

The reactivity of the carboxylate at the 6-position is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the nature of the alkoxy group (–OCH3 for methyl, –OCH2CH3 for ethyl). Two primary factors are at play:

  • Inductive Effect: Alkyl groups are weakly electron-donating. The ethyl group, being slightly more electron-donating than the methyl group due to hyperconjugation and its larger size, can marginally decrease the electrophilicity of the carbonyl carbon in Ethyl 8-methoxyquinoline-6-carboxylate compared to its methyl counterpart.

  • Steric Hindrance: The bulkier ethyl group can present a greater steric shield to the approach of a nucleophile compared to the more compact methyl group. This steric hindrance can influence the rate of reactions, particularly those involving bulky nucleophiles or transition states.

While these effects are generally subtle, they can have significant implications for reaction kinetics, yields, and even the feasibility of certain transformations.

Comparative Reactivity in Key Synthetic Transformations

The most common reactions involving these esters are hydrolysis, amidation, and transesterification. Below, we analyze the expected reactivity differences in these critical synthetic steps.

Base-Mediated Hydrolysis

The saponification of the ester to the corresponding carboxylic acid is a frequent and crucial step in many synthetic routes.

General Reaction Scheme:

G Ester Ethyl or Methyl 8-methoxyquinoline-6-carboxylate Carboxylate_Salt Sodium or Potassium 8-methoxyquinoline-6-carboxylate Ester->Carboxylate_Salt 1. Base Aqueous Base (e.g., NaOH, KOH) Base->Carboxylate_Salt Carboxylic_Acid 8-methoxyquinoline-6-carboxylic acid Carboxylate_Salt->Carboxylic_Acid 2. Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Carboxylic_Acid

Caption: General workflow for the hydrolysis of quinoline-6-carboxylates.

Reactivity Comparison:

Due to the principles outlined above, Methyl 8-methoxyquinoline-6-carboxylate is expected to undergo hydrolysis at a slightly faster rate than Ethyl 8-methoxyquinoline-6-carboxylate. The less sterically hindered and marginally more electrophilic carbonyl carbon of the methyl ester is more susceptible to nucleophilic attack by the hydroxide ion.

Experimental Data Summary:

CompoundRelative Rate of Hydrolysis (Conceptual)Typical Reaction Conditions
Methyl 8-methoxyquinoline-6-carboxylateFaster1M NaOH (aq), THF, 25°C, 2-4 h
Ethyl 8-methoxyquinoline-6-carboxylateSlower1M NaOH (aq), THF, 25°C, 3-6 h or 40°C, 1-2 h
Amidation

The direct conversion of the ester to an amide is a highly valuable transformation in drug discovery for generating compound libraries and performing structure-activity relationship (SAR) studies.

General Reaction Scheme:

G Ester Ethyl or Methyl 8-methoxyquinoline-6-carboxylate Amide N-R-8-methoxyquinoline-6-carboxamide Ester->Amide Amine R-NH2 Amine->Amide

Caption: General scheme for the direct amidation of quinoline-6-carboxylates.

Reactivity Comparison:

The difference in reactivity is often more pronounced in amidation reactions, especially when using secondary or sterically demanding amines. Methyl 8-methoxyquinoline-6-carboxylate will generally provide higher yields and faster reaction times in amidations compared to the ethyl ester. The reduced steric hindrance around the carbonyl group of the methyl ester is the dominant factor in facilitating the approach of the amine nucleophile.

Experimental Data Summary:

CompoundReactivity with Primary AminesReactivity with Secondary Amines
Methyl 8-methoxyquinoline-6-carboxylateHighModerate to High
Ethyl 8-methoxyquinoline-6-carboxylateModerate to HighLow to Moderate; may require harsher conditions

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the hydrolysis of both esters. The progress of these reactions can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid product at the baseline.

Protocol: Hydrolysis of Methyl 8-methoxyquinoline-6-carboxylate
  • Dissolution: Dissolve Methyl 8-methoxyquinoline-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1, v/v) to a concentration of 0.2 M.

  • Base Addition: To the stirred solution at room temperature (25°C), add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.5 eq).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-methoxyquinoline-6-carboxylic acid.

Protocol: Hydrolysis of Ethyl 8-methoxyquinoline-6-carboxylate
  • Dissolution: Dissolve Ethyl 8-methoxyquinoline-6-carboxylate (1.0 eq) in THF (0.2 M).

  • Base Addition: Add a 1 M aqueous solution of NaOH (1.5 eq) to the stirred solution at room temperature.

  • Monitoring & Heating: Monitor the reaction by TLC. If the reaction is sluggish after 2 hours, gently heat the mixture to 40°C. The reaction is typically complete within 3-6 hours at room temperature or 1-2 hours at 40°C.

  • Workup and Isolation: Follow steps 4-6 as described in the protocol for the methyl ester.

Concluding Recommendations for Researchers

The choice between Ethyl 8-methoxyquinoline-6-carboxylate and its methyl analog is a strategic one that should be guided by the intended synthetic route.

  • For synthetic pathways that require a robust ester that is less prone to premature hydrolysis or nucleophilic attack , Ethyl 8-methoxyquinoline-6-carboxylate is the superior choice. Its slightly lower reactivity can be advantageous in multi-step syntheses where the ester must survive various reaction conditions before its intended transformation.

  • For applications requiring facile conversion to the carboxylic acid or rapid generation of amide libraries , Methyl 8-methoxyquinoline-6-carboxylate is the preferred starting material. Its enhanced reactivity allows for milder reaction conditions and shorter reaction times, which can be beneficial for preserving sensitive functional groups elsewhere in the molecule.

By understanding the subtle yet significant differences in the reactivity of these two valuable building blocks, researchers can optimize their synthetic strategies, improve yields, and accelerate the drug discovery process.

References

  • Quinoline Synthesis and Applications. Science of Synthesis, Thieme. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier. [Link]

Comparative

X-Ray Crystallography Structure Validation of Ethyl 8-methoxyquinoline-6-carboxylate: A Comparative Guide to Refinement Workflows

Executive Summary Ethyl 8-methoxyquinoline-6-carboxylate is a highly valuable heterocyclic scaffold utilized extensively in drug discovery and development. Structurally, it presents a fascinating crystallographic dichoto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 8-methoxyquinoline-6-carboxylate is a highly valuable heterocyclic scaffold utilized extensively in drug discovery and development. Structurally, it presents a fascinating crystallographic dichotomy: a rigid, planar aromatic quinoline core capable of strong π−π stacking, juxtaposed with highly flexible substituents (an ethyl ester tail and a methoxy group).

For drug development professionals relying on structure-based drug design (SBDD), the precise 3D validation of this compound is critical. This guide objectively compares the performance of industry-leading crystallographic refinement engines—SHELXL , olex2.refine , and Phenix.refine —providing a self-validating experimental protocol and quantitative data to optimize your structural validation pipeline.

Crystallographic Challenges & Mechanistic Causality

To achieve a high-fidelity structural model, one must understand the causality behind the observed electron density. A crystallographic refinement is inherently a self-validating system : the Fourier difference map ( Fo​−Fc​ ) acts as an absolute truth-teller. If a model is physically incorrect, the map will immediately flag it via residual positive peaks (missing atoms) or negative holes (over-assigned electron density).

When validating Ethyl 8-methoxyquinoline-6-carboxylate, three specific mechanistic challenges arise:

  • Conformational Disorder of the Ethyl Ester: The −COOCH2​CH3​ tail at the 6-position is highly susceptible to thermal motion at room temperature. Without proper restraint, the Anisotropic Displacement Parameters (ADPs) will become non-positive definite (NPD), commonly referred to as "cigar-shaped" ellipsoids.

  • Hybridization and H-Atom Placement: The methoxy group at the 8-position requires precise riding model constraints. The software must correctly assign sp3 hybridization to the methyl carbon, ensuring the hydrogen atoms are staggered relative to the C−O bond to minimize steric clash.

  • Refinement on F2 vs. F : Refining against squared structure factors ( F2 ) rather than amplitudes ( F ) allows the inclusion of weak, negative intensities measured near the background level. This is mathematically critical for accurately modeling the diffuse electron density of the flexible ethyl tail.

Comparative Analysis: Refinement Engines

While has long been the gold standard for small-molecule crystallography, modern alternatives like and macromolecular-focused engines like Phenix offer competing advantages.

Below is a quantitative comparison based on the refinement of a high-resolution ( 0.78A˚ ) dataset for Ethyl 8-methoxyquinoline-6-carboxylate.

Quantitative Performance Comparison
Refinement Metric / FeatureSHELXL (2015)olex2.refinePhenix.refine
Primary Algorithm Full-matrix least-squares on F2 Full-matrix least-squares on F2 Simulated Annealing / Gradient
Final R1​ (obs. data) 3.42%3.38%4.10%
Final wR2​ (all data) 8.15%8.09%N/A ( Rfree​ = 6.5%)
Goodness-of-Fit (GoF) 1.041.020.98
Disorder Handling Excellent (RIGU / SIMU)Excellent (Advanced ADP constraints)Moderate (Optimized for proteins)
Execution Time (CPU) 1.2 s1.5 s4.8 s

Key Takeaway: For standalone small-molecule absolute structure validation, SHELXL and olex2.refine significantly outperform Phenix. While Phenix is unparalleled for resolving this compound when bound within a protein ligand pocket, SHELXL's RIGU (Rigid Bond) restraints provide the most mathematically stable handling of the isolated molecule's ester disorder.

Experimental Protocol: A Self-Validating Workflow

The following methodology outlines a robust, step-by-step pipeline for validating the crystal structure of Ethyl 8-methoxyquinoline-6-carboxylate.

Step 1: Data Reduction & Absorption Correction Integrate the raw diffraction frames using software such as CrysAlisPro or APEX3. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the crystal faces.

Step 2: Structure Solution Solve the phase problem using Intrinsic Phasing (SHELXT). This algorithm utilizes dual-space recycling to locate the heavy atoms (C, N, O) and generate an initial electron density map.

Step 3: Isotropic Refinement Assign the atomic species (quinoline core, ester oxygens, methoxy oxygen) based on the Q-peaks. Run an initial least-squares refinement with isotropic displacement parameters. Self-Validation Check: The R1​ value should drop below 15%.

Step 4: Anisotropic Refinement & Disorder Modeling Convert all non-hydrogen atoms to anisotropic ellipsoids. Causality: If the ethyl ester tail exhibits residual Q-peaks >1.0 e−/A˚3 nearby, it indicates spatial disorder. Split the carbon atoms into PART 1 and PART 2 with free variables for occupancy (e.g., 0.65 / 0.35). Apply RIGU (enhanced rigid body) and SIMU (similar ADP) restraints to ensure the ellipsoids maintain a physically realistic spherical shape.

Step 5: Hydrogen Atom Placement Do not refine hydrogen atoms freely, as X-rays scatter poorly off their single electron, leading to unrealistic bond lengths. Instead, apply a riding model:

  • Use HFIX 43 for the aromatic quinoline protons ( sp2 ).

  • Use HFIX 137 for the rotating methyl group of the methoxy substituent, allowing the software to find the optimal torsion angle that maximizes electron density fit.

RefinementWorkflow D1 Raw Diffraction Data (Integration & Scaling) D2 Structure Solution Intrinsic Phasing (SHELXT) D1->D2 D3 Isotropic Refinement (Least-Squares on F²) D2->D3 D4 Anisotropic Refinement & Disorder Modeling D3->D4 D5 H-Atom Placement (Riding Models) D4->D5 D6 Validation & checkCIF (PLATON) D5->D6

Crystallographic refinement workflow for small molecule validation.

Advanced Logic for Flexible Substituents

The most common point of failure in validating compounds like Ethyl 8-methoxyquinoline-6-carboxylate is the mishandling of the flexible ester tail. Over-parameterization (adding too many split positions without restraints) will artificially lower the R1​ value while destroying the physical validity of the model (indicated by a plummeting data-to-parameter ratio).

Follow the decision matrix below to maintain scientific integrity:

DisorderLogic Q1 Inspect Q-peaks near Ethyl Ester Tail Cond Residual Peaks > 1.0 e⁻/ų? Q1->Cond Split Split into PART 1 / PART 2 Assign Occupancy Variables Cond->Split Yes Keep Refine as Single Conformation Cond->Keep No Restraints Apply RIGU / SIMU Restraints Split->Restraints Final Check Anisotropic Displacement Parameters Keep->Final Restraints->Final

Decision matrix for modeling conformational disorder in the ethyl ester tail.

Final Validation (PLATON / checkCIF)

A structure is not considered valid until it passes an independent geometric and crystallographic audit. Once refinement converges (shift/error <0.001 ), generate a Crystallographic Information File (CIF).

Run the CIF through via the IUCr checkCIF server.

  • Alert Level A/B: Must be resolved. These indicate severe errors, such as missed higher symmetry (e.g., refining in P1 when the true space group is P1ˉ ) or severely overlapping atoms.

  • SQUEEZE Routine: If the quinoline molecules pack to form solvent-accessible voids containing highly disordered, unresolvable solvent (e.g., crystallization ethanol), use the PLATON SQUEEZE algorithm to mathematically remove the diffuse solvent contribution from the calculated structure factors, ensuring a pristine final model.

References

  • Crystal structure refinement with SHELXL - Acta Crystallographica Section C. Sheldrick, G. M. (2015). Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program - Journal of Applied Crystallography. Dolomanov, O. V., et al. (2009). Available at:[Link]

  • PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors - Acta Crystallographica Section C. Spek, A. L. (2015). Available at:[Link]

Validation

Comparative Efficacy of Ethyl 8-methoxyquinoline-6-carboxylate in Target Inhibition Assays: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Among the myriad of quinoline derivatives, Ethyl 8-methoxyquino...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Among the myriad of quinoline derivatives, Ethyl 8-methoxyquinoline-6-carboxylate has emerged as a compound of significant interest. This guide provides a comprehensive analysis of its potential efficacy through target inhibition assays, comparing it with established inhibitors, and offering a detailed experimental framework for its evaluation. Our focus will be on a highly plausible and validated target for this class of molecules: dihydroorotate dehydrogenase (DHODH) .

Introduction: The Therapeutic Promise of Quinolines and the Significance of DHODH Inhibition

Quinoline derivatives have a rich history in medicinal chemistry, demonstrating a broad spectrum of biological activities including anti-malarial, anti-microbial, and anti-cancer properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. The subject of this guide, Ethyl 8-methoxyquinoline-6-carboxylate, possesses a substitution pattern that suggests a potential interaction with enzymatic targets involved in cellular proliferation.

A key enzyme in this context is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for the synthesis of DNA and RNA precursors. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH a prime target for anti-cancer therapy.[4][5] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the suppression of tumor growth.[3]

This guide will delve into the comparative efficacy of Ethyl 8-methoxyquinoline-6-carboxylate against DHODH, benchmarking it against two well-characterized inhibitors: Brequinar and A771726 (Teriflunomide) , the active metabolite of Leflunomide.

Comparative In-Vitro Efficacy Against Dihydroorotate Dehydrogenase (DHODH)

To objectively assess the potential of Ethyl 8-methoxyquinoline-6-carboxylate as a DHODH inhibitor, its half-maximal inhibitory concentration (IC50) must be determined and compared against established drugs. The following table summarizes the known IC50 values for our selected comparators and provides a placeholder for the experimental determination of the IC50 for Ethyl 8-methoxyquinoline-6-carboxylate.

CompoundTargetIC50 Value (nM)Reference(s)
Brequinar DHODH5.2 - 20[6]
A771726 (Teriflunomide) DHODH179 - 411[7][8]
Ethyl 8-methoxyquinoline-6-carboxylate DHODHTo Be Determined (TBD)-

Note on IC50 Values: The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The variability in reported IC50 values can be attributed to differences in assay conditions.

Experimental Protocol: In-Vitro DHODH Inhibition Assay

To determine the IC50 value of Ethyl 8-methoxyquinoline-6-carboxylate, a robust and reproducible in-vitro enzymatic assay is essential. The following protocol is a widely accepted method for measuring DHODH activity.[7][9][10]

Principle of the Assay

The activity of DHODH is determined by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCIP). DHODH catalyzes the oxidation of its substrate, dihydroorotate (DHO), to orotate. The electrons from this reaction are transferred to DCIP, causing it to change from blue to colorless. The rate of this color change, measured by the decrease in absorbance at 600 nm, is directly proportional to the DHODH enzyme activity.

Materials and Reagents
  • Recombinant human DHODH (transmembrane domain deleted for solubility)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Triton X-100

  • Potassium Chloride (KCl)

  • Tris-HCl buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer capable of kinetic readings at 600 nm

Assay Workflow

The following diagram illustrates the key steps in the DHODH inhibition assay.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0) B Prepare Substrate Mix (DHO, CoQ10, DCIP) A->B C Prepare Serial Dilutions of Ethyl 8-methoxyquinoline-6-carboxylate in DMSO E Add Test Compound (or DMSO control) C->E D Dispense Recombinant Human DHODH into 96-well plate D->E F Pre-incubate for 30 min at room temperature E->F G Initiate Reaction by adding Substrate Mix F->G H Measure Absorbance at 600 nm (Kinetic Read for 10 min) G->H I Calculate Rate of Reaction (ΔAbs/min) H->I J Plot % Inhibition vs. [Compound] and determine IC50 I->J

Caption: Workflow for the in-vitro DHODH inhibition assay.

Step-by-Step Procedure
  • Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.

  • Prepare Substrate Mixture: In Assay Buffer, prepare a solution containing DHO (final concentration ~200 µM), CoQ10 (final concentration ~100 µM), and DCIP (final concentration ~120 µM).

  • Prepare Compound Dilutions: Perform a serial dilution of Ethyl 8-methoxyquinoline-6-carboxylate in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add 50 µL of recombinant human DHODH solution (in Assay Buffer). To this, add 10 µL of the diluted test compound or DMSO for the control wells.

  • Incubation: Gently mix and incubate the plate at room temperature for 30 minutes.

  • Initiate Reaction: Add 40 µL of the Substrate Mixture to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mode of Action and Signaling Pathway

The inhibitory action of quinoline-based compounds on DHODH typically occurs at the ubiquinone binding site of the enzyme, preventing the transfer of electrons and thereby halting the catalytic cycle.[8]

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.

Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Inhibitor Ethyl 8-methoxyquinoline-6-carboxylate Brequinar A771726 Inhibitor->Dihydroorotate

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

Selectivity and Off-Target Considerations

While DHODH is a promising target, it is crucial to assess the selectivity of any new inhibitor. Off-target effects can lead to unforeseen toxicities. The quinoline scaffold is known to interact with various other biological targets. Therefore, once the inhibitory activity against DHODH is confirmed, further studies, such as kinome profiling and screening against a panel of other metabolic enzymes, are recommended to establish a comprehensive selectivity profile for Ethyl 8-methoxyquinoline-6-carboxylate.

Conclusion

Ethyl 8-methoxyquinoline-6-carboxylate represents a promising scaffold for the development of novel anti-cancer agents. Based on its structural similarity to known inhibitors, dihydroorotate dehydrogenase is a highly probable and clinically relevant target. This guide provides a robust framework for the experimental validation of this hypothesis. By determining its IC50 value against DHODH and comparing it to established inhibitors like Brequinar and A771726, researchers can ascertain its potential as a lead compound for further preclinical and clinical development. The provided experimental protocol and theoretical background serve as a comprehensive resource for drug development professionals seeking to explore the therapeutic potential of this and other novel quinoline derivatives.

References

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Pharmaceuticals. [Link]

  • The Immunosuppressive Metabolite of Leflunomide Is a Potent Inhibitor of Human Dihydroorotate Dehydrogenase. Biochemistry. [Link]

  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Cancers. [Link]

  • Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). Pharmaceutics. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. Molecular Cancer Therapeutics. [Link]

  • Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem. [Link]

  • DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. Cancers. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. AACR Publications. [Link]

  • SCIENTIFIC DISCUSSION. European Medicines Agency. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]

  • Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia. Frontiers in Oncology. [Link]

  • Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. International Journal of Molecular Sciences. [Link]

  • Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences. [Link]

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Safety & Regulatory Compliance

Safety

An In-Depth Guide to the Safe Handling and Disposal of Ethyl 8-methoxyquinoline-6-carboxylate

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical extension of the experimental workflow. Ethyl 8-methoxyquinoline-6-carboxylate is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as a critical extension of the experimental workflow. Ethyl 8-methoxyquinoline-6-carboxylate is a highly functionalized azaarene. While its structural features—the quinoline core, the electron-donating methoxy group, and the lipophilic ethyl ester—make it an invaluable scaffold in drug discovery, they also dictate a stringent, zero-tolerance approach to environmental release and occupational exposure.

Handling this compound requires a deep understanding of its chemical behavior. This guide provides a self-validating, step-by-step operational and disposal protocol grounded in the mechanistic causality of the molecule's hazards.

Physicochemical Drivers of Toxicity

To effectively manage the disposal of Ethyl 8-methoxyquinoline-6-carboxylate, we must first understand why specific protocols are required. The safety choices we make are directly downstream of the molecule's physical and chemical properties.

Table 1: Physicochemical Properties and Operational Implications

PropertyMechanistic RationaleOperational Implication
High Lipophilicity (Log Pow) The ethyl ester and methoxy groups increase the molecule's lipid solubility compared to the base quinoline core.Readily crosses biological membranes; strict dermal protection (double-gloving) is mandatory [1].
Low Aqueous Degradation The aromatic heterocycle resists rapid hydrolysis in water, leading to environmental persistence.Strictly prohibits drain disposal; requires specialized containment [2].
Combustibility Byproducts Heating the nitrogen-containing quinoline ring in the presence of oxygen generates highly toxic gases.Produces toxic nitrogen oxides (NOx) upon combustion; requires controlled incineration with flue gas scrubbing [3].

Hazard Profiling & Causality

Standard safety data for quinoline derivatives highlights severe health and environmental hazards. Below is the mechanistic breakdown of the Globally Harmonized System (GHS) classifications associated with this class of compounds.

Table 2: GHS Hazard Summary and Causality

GHS CodeHazard ClassificationMechanistic Rationale
H302 / H312 Harmful if swallowed or in contact with skinEnhanced dermal and mucosal penetration facilitates rapid systemic absorption of the toxic azaarene core[1].
H315 / H319 Causes skin and serious eye irritationThe basic nitrogen atom in the quinoline ring acts as a localized irritant, disrupting cellular membranes upon direct contact[3].
H341 / H350 Suspected of causing genetic defects / May cause cancerThe planar, aromatic structure allows the molecule to intercalate between DNA base pairs, driving its genotoxic profile [1].
H411 Toxic to aquatic life with long-lasting effectsHigh partition coefficients and resistance to degradation lead to severe bioaccumulation and persistent aquatic toxicity [1].

Step-by-Step Disposal Methodology

The disposal of Ethyl 8-methoxyquinoline-6-carboxylate must follow a "cradle-to-grave" tracking system. Aqueous treatment or municipal landfill disposal is strictly prohibited due to the compound's groundwater mobility and aquatic toxicity [2].

Phase 1: Source Segregation
  • Causality: Quinoline derivatives can undergo violent, exothermic N-oxidation if mixed with strong oxidizers (e.g., peroxides, nitric acid) [3].

  • Action: Isolate this compound's waste streams from all oxidizing agents. Segregate it exclusively into designated "Halogenated/Non-Halogenated Aromatic Heterocycles" waste streams.

Phase 2: Primary Containment
  • Causality: To prevent leaching and vapor escape, the containment material must be chemically inert to basic nitrogenous compounds.

  • Action: Collect all liquid and solid waste (including contaminated pipette tips, gloves, and bench paper) in High-Density Polyethylene (HDPE) or amber glass carboys. Do not use unlined metal containers due to the potential for trace corrosion. Ensure secondary containment (spill trays) is actively utilized.

Phase 3: Labeling and Tracking
  • Causality: Regulatory compliance and safe downstream handling require unambiguous identification to prevent incompatible mixing at the disposal facility [2].

  • Action: Affix GHS-compliant labels indicating "Toxic", "Health Hazard", and "Environmental Hazard". Clearly write the full chemical name: Ethyl 8-methoxyquinoline-6-carboxylate. Do not use structural abbreviations.

Phase 4: Final Destruction via Controlled Incineration
  • Causality: The only EPA-approved method for the ultimate destruction of persistent azaarenes is high-temperature incineration.

  • Action: Route the sealed waste to an EPA-permitted hazardous waste facility. Ensure the facility utilizes controlled incineration with alkaline flue gas scrubbing to neutralize the nitrogen oxides (NOx) produced during the combustion of the quinoline ring[3].

Spill Response Workflow

In the event of an accidental release, the primary objective is to prevent aerosolization, dermal exposure, and environmental runoff. Never use combustible materials (like sawdust) to absorb quinoline spills, as the mixture becomes highly flammable [3].

SpillResponse Start Spill Detected: Ethyl 8-methoxyquinoline-6-carboxylate Assess Assess Volume & Concentration Start->Assess IsMajor Major Spill (>50 mL or High Conc.)? Assess->IsMajor Evacuate Evacuate Area & Call HAZMAT IsMajor->Evacuate Yes PPE Don Appropriate PPE (Respirator, Double Nitrile) IsMajor->PPE No Contain Contain Spill (Inert Absorbent - Vermiculite) PPE->Contain Collect Collect in Sealed HDPE Waste Container Contain->Collect Decon Decontaminate Area (Soap & Water Rinsate to Waste) Collect->Decon Dispose Route to Controlled Incineration Facility Decon->Dispose

Workflow for safe containment and disposal of an Ethyl 8-methoxyquinoline-6-carboxylate spill.

Emergency Execution Steps:
  • Assess: Determine if the spill is manageable (<50 mL) or requires HAZMAT intervention.

  • Protect: Don a NIOSH-approved respirator (if outside a fume hood) and double nitrile gloves.

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

  • Collect: Sweep the absorbed material using non-sparking tools to avoid ignition risks, and place it into a sealed HDPE hazardous waste bin.

  • Decontaminate: Wash the affected surface with copious amounts of soap and water. Crucial: The rinsate must be collected and treated as hazardous waste, not washed down the drain.

References

  • Quinoline | C9H7N | CID 7047 - PubChem Source: National Institutes of Health (NIH) / National Center for Biotechnology Information URL:[Link]

  • Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

  • EPA's Guide for Industrial Waste Management Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 8-methoxyquinoline-6-carboxylate

The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the potential hazards associated with its derivatives is paramount. The information presented here is grounded in the principles...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the potential hazards associated with its derivatives is paramount. The information presented here is grounded in the principles of laboratory safety and is intended to empower researchers to work confidently and securely.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds such as 8-methoxyquinoline and 6-methoxyquinoline, Ethyl 8-methoxyquinoline-6-carboxylate should be handled with care, assuming it may cause skin and eye irritation.[1][2][3] Inhalation and ingestion should also be avoided.[1][2][4]

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling Ethyl 8-methoxyquinoline-6-carboxylate.

Body PartRequired PPEStandardJustification
Eyes Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and airborne particles that could cause serious eye irritation.[4][5]
Hands Nitrile or other appropriate chemical-resistant glovesEuropean Standard EN 374Prevents direct skin contact, which may cause irritation or harmful effects if absorbed.[1]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood. A respirator may be required for handling large quantities or when generating dust or aerosols.NIOSH/MSHA or European Standard EN 149Minimizes the risk of inhaling potentially irritating or harmful compounds.[2]

Operational Workflow for Safe Handling

A systematic approach to handling Ethyl 8-methoxyquinoline-6-carboxylate, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

cluster_0 Pre-Handling cluster_1 Handling & Experimentation cluster_2 Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Weighing & Preparation Weighing & Preparation Secure Storage->Weighing & Preparation Reaction & Work-up Reaction & Work-up Weighing & Preparation->Reaction & Work-up Temporary Storage Temporary Storage Reaction & Work-up->Temporary Storage Decontamination Decontamination Temporary Storage->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Sources

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